molecular formula C11H17ClN2O B1395491 3-(piperidin-3-ylmethoxy)pyridine hydrochloride CAS No. 1220029-51-5

3-(piperidin-3-ylmethoxy)pyridine hydrochloride

Cat. No.: B1395491
CAS No.: 1220029-51-5
M. Wt: 228.72 g/mol
InChI Key: IDUBZBANCYONGK-UHFFFAOYSA-N
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Description

3-(piperidin-3-ylmethoxy)pyridine hydrochloride is a useful research compound. Its molecular formula is C11H17ClN2O and its molecular weight is 228.72 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(piperidin-3-ylmethoxy)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-3-10(7-12-5-1)9-14-11-4-2-6-13-8-11;/h2,4,6,8,10,12H,1,3,5,7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUBZBANCYONGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220029-51-5
Record name Pyridine, 3-(3-piperidinylmethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220029-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Technical Monograph: 3-(Piperidin-3-ylmethoxy)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture & Pharmacophore Analysis[1]

The compound 3-(piperidin-3-ylmethoxy)pyridine hydrochloride represents a high-value scaffold in medicinal chemistry, specifically designed to exploit the "privileged" nature of the 3-substituted pyridine ring.[1] Structurally, it serves as a flexible, ether-linked bioisostere of nicotinic alkaloids such as anabasine and A-85380 .

Structural Logic

The molecule consists of three distinct pharmacophoric elements:

  • Cationic Center (Piperidine): The secondary amine of the piperidine ring (pKa ~11.[1]0) is protonated at physiological pH. This center engages in critical ionic interactions with aspartate or glutamate residues (e.g., Asp113 in nAChR

    
     subunits) within the orthosteric binding site.
    
  • Hydrogen Bond Acceptor (Pyridine Nitrogen): The pyridine nitrogen (pKa ~3.0–5.[1]0) acts as a weak base and a hydrogen bond acceptor, mimicking the pyridine ring of nicotine.

  • Flexible Linker (Methylene-oxy): Unlike the rigid pyrrolidine-pyridine bond in nicotine, the methoxy linker (

    
    ) introduces rotational freedom.[1] This allows the molecule to adopt conformations that can selectively fit into the binding pockets of various targets, including 
    
    
    
    nAChRs
    and Lysine Specific Demethylase 1 (LSD1) .
Pharmacophore Mapping (DOT Visualization)

The following diagram illustrates the binding interactions typical of this scaffold within a nicotinic acetylcholine receptor model.

Pharmacophore Piperidine Piperidine NH+ (Cationic Center) Linker Ether Linker (Rotational Freedom) Piperidine->Linker C3 Attachment Asp Asp/Glu Residue (Anionic Site) Piperidine->Asp Ionic Bond Trp Trp Residue (Cation-Pi) Piperidine->Trp Cation-Pi Pyridine Pyridine N (H-Bond Acceptor) Linker->Pyridine O-Methylene HBond Backbone NH (H-Bond Donor) Pyridine->HBond H-Bond

Figure 1: Pharmacophore map highlighting the critical binding interactions of the 3-(piperidin-3-ylmethoxy)pyridine scaffold.

Synthetic Pathways & Process Chemistry[1][2][3][4]

The synthesis of 3-(piperidin-3-ylmethoxy)pyridine poses a regiochemical challenge: forming an ether bond between an electron-deficient pyridine and a sterically hindered secondary alcohol.[1] The Mitsunobu Reaction is the industry-standard protocol for this transformation, offering superior yields over nucleophilic aromatic substitution (


) for non-activated pyridines.
Retrosynthetic Analysis[1]
  • Disconnection: Ether oxygen.[1]

  • Synthons: 3-Hydroxypyridine (nucleophile) and 3-Hydroxymethylpiperidine (electrophile).[1]

  • Protection Strategy: The secondary amine of the piperidine must be protected (typically tert-butyl carbamate, Boc) to prevent N-alkylation or catalyst poisoning.

Critical Process Parameters
  • Reagent Order: To minimize side reactions (e.g., hydrazine formation), the betaine complex (PPh3/DIAD) should be pre-formed or the azodicarboxylate added last at low temperature (

    
    ).
    
  • Solvent Choice: Anhydrous THF or Toluene is essential.[1] Moisture destroys the phosphonium intermediate.[1]

  • Salt Formation: The final hydrochloride salt is generated using 4M HCl in 1,4-dioxane to ensure complete removal of the Boc group and precipitation of the high-purity salt.

Synthesis Workflow (DOT Visualization)

Synthesis SM1 N-Boc-3-hydroxymethyl piperidine Mitsunobu Mitsunobu Coupling (PPh3, DIAD, THF, 0°C) SM1->Mitsunobu SM2 3-Hydroxypyridine SM2->Mitsunobu Inter Intermediate: N-Boc-3-(3-pyridylmethoxy) piperidine Mitsunobu->Inter Ether Formation Deprot Deprotection (4M HCl in Dioxane) Inter->Deprot Boc Removal Final Final Product: 3-(piperidin-3-ylmethoxy) pyridine HCl Deprot->Final Salt Precipitation

Figure 2: Step-by-step synthetic workflow utilizing the Mitsunobu coupling strategy.

Physicochemical Profiling

Understanding the physical properties is crucial for handling and formulation.[1] The HCl salt significantly improves handling compared to the hygroscopic free base.[1]

PropertyValue / DescriptionImplications for Research
Molecular Formula

Stoichiometry must be verified (mono- vs. dihydrochloride).[1]
Molecular Weight ~228.72 (Monohydrochloride)Essential for molarity calculations.[1]
Solubility High in Water, DMSO, MethanolIdeal for in vitro assays and saline formulations.
pKa (Calc) Pyridine N: ~3.5 | Piperidine NH: ~10.8Charged at physiological pH (7.4), ensuring receptor affinity.[1]
LogP (Calc) ~0.5 (Free Base)Moderate lipophilicity allows blood-brain barrier (BBB) penetration.[1]
Appearance White to Off-white SolidHygroscopic; store in desiccator at -20°C.

Experimental Protocols

Protocol A: Mitsunobu Coupling

Objective: Synthesis of tert-butyl 3-(pyridin-3-ylmethoxy)piperidine-1-carboxylate.[1]

  • Preparation: Charge a flame-dried reaction flask with N-Boc-3-hydroxymethylpiperidine (1.0 equiv), 3-hydroxypyridine (1.1 equiv), and Triphenylphosphine (

    
    )  (1.2 equiv) in anhydrous THF (0.2 M concentration).
    
  • Activation: Cool the mixture to

    
     under an inert atmosphere (
    
    
    
    or Ar).
  • Addition: Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.2 equiv) over 20 minutes. Maintain temperature

    
    .
    
  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC or LC-MS (Target mass: [M+H]+ ~293 minus Boc fragment).[1]

  • Workup: Concentrate in vacuo. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (TPPO).[1] Filter and purify the filtrate via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Protocol B: Deprotection & Salt Formation

Objective: Isolation of 3-(piperidin-3-ylmethoxy)pyridine hydrochloride.

  • Dissolution: Dissolve the purified Boc-intermediate in a minimal amount of 1,4-dioxane or DCM.[1]

  • Acidolysis: Add 4M HCl in 1,4-dioxane (10 equiv) at

    
    .
    
  • Reaction: Stir at room temperature for 2–4 hours. A white precipitate should form.

  • Isolation: Filter the solid under

    
     (hygroscopic!). Wash with diethyl ether (
    
    
    
    ) to remove organic impurities.[1]
  • Drying: Dry under high vacuum for 24 hours to remove trace dioxane. Store at

    
    .[1]
    

Applications in Drug Discovery[5]

Nicotinic Acetylcholine Receptors (nAChR)

This ligand serves as a probe for nAChR subtypes.[1][2] The 3-pyridyl ether moiety is a validated bioisostere for the 3-pyridyl ring found in nicotine.[1]

  • Mechanism: The piperidine amine mimics the pyrrolidine of nicotine, while the ether oxygen provides an additional hydrogen bond acceptor vector, potentially increasing affinity for

    
     subtypes compared to simple alkyl analogs [1].
    
Epigenetic Modulation (LSD1)

Recent studies have identified 3-(piperidinyl-methoxy)pyridine motifs as potent inhibitors of Lysine Specific Demethylase 1 (LSD1) .[1][3]

  • Mechanism: The pyridine ring occupies the substrate binding pocket, while the piperidine amine forms a salt bridge with Asp555 in the LSD1 active site. This scaffold has shown

    
     values as low as 29 nM in related 4-yl isomers [2].[1][3][4]
    

References

  • Holladay, M. W., et al. (1997).[1] Structure-Activity Relationships of Nicotinic Acetylcholine Receptor Agonists.[1][5][6] Journal of Medicinal Chemistry.[1]

  • Wang, S., et al. (2016).[1] 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry (PMC).[1]

  • Swamy, K. C., et al. (2009).[1] Mitsunobu and Related Reactions: Advances and Applications.[1] Chemical Reviews.[1]

  • Enamine Ltd. (2024).[1] Building Blocks: 3-(Piperidin-3-ylmethoxy)pyridine Hydrochloride Safety Data Sheet.[1]

Sources

The Strategic Role of Pyridine-Piperidine Ether Linkers in Modern Drug Discovery: A Technical Guide to Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Partnership of Pyridine and Piperidine in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pyridine and piperidine rings stand as two of the most ubiquitous and versatile heterocyclic scaffolds.[1][2] The pyridine ring, an aromatic six-membered heterocycle, is an isostere of benzene that offers a unique combination of properties. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, enhancing aqueous solubility and allowing for salt formation, which can be advantageous for drug formulation.[3] Furthermore, the pyridine nucleus is a key component in numerous natural products and FDA-approved drugs, exhibiting a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4]

Complementing the aromatic pyridine is the saturated piperidine ring, a six-membered aliphatic heterocycle. This motif is a cornerstone in medicinal chemistry, prized for its ability to introduce three-dimensional character into otherwise flat molecules, which can significantly improve binding affinity and selectivity for biological targets.[5][6] The basic nitrogen atom of the piperidine ring is often a key interaction point with target proteins and can be readily functionalized to modulate pharmacokinetic properties.[7]

When these two powerful scaffolds are conjoined, the resulting molecule possesses a rich chemical space for exploration. The nature of the linker connecting the pyridine and piperidine moieties is a critical determinant of the overall pharmacological profile of the compound. This guide focuses specifically on the ether linkage , a seemingly simple yet profoundly influential bridge. The ether linker, with its oxygen atom capable of acting as a hydrogen bond acceptor and its inherent flexibility, plays a crucial role in orienting the two heterocyclic systems within a binding pocket, thereby dictating the potency and selectivity of the molecule.[8] This in-depth technical guide will explore the structure-activity relationship (SAR) studies of pyridine-piperidine ether linkers, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their design, synthesis, and optimization in the pursuit of novel therapeutics.

The Ether Linker: More Than Just a Spacer

The decision to employ an ether linker in a pyridine-piperidine scaffold is a strategic one, driven by several key considerations in medicinal chemistry. The oxygen atom of the ether is a potent hydrogen bond acceptor, a feature that can be exploited to establish a crucial interaction with a specific amino acid residue in the target protein's binding site. Furthermore, the C-O-C bond angle and the rotational freedom around the single bonds provide a degree of conformational flexibility that allows the molecule to adopt an optimal binding conformation. This flexibility, however, must be carefully managed, as excessive conformational freedom can lead to a loss of entropy upon binding, which is energetically unfavorable.

The following diagram illustrates the general scaffold of a pyridine-piperidine ether-linked compound and highlights the key areas for SAR exploration.

Caption: General structure of a pyridine-piperidine ether-linked compound.

Case Study: Pyridine-Piperidine Ether Linkers as CCR5 Antagonists for HIV-1 Therapy

A compelling example of the strategic use of pyridine-piperidine ether linkers can be found in the development of C-C chemokine receptor type 5 (CCR5) antagonists. CCR5 is a crucial co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells, making it a prime target for antiviral therapy.[9]

In a notable study, a series of pyridin-2-yloxymethylpiperidin-1-ylbutyl amide derivatives were designed and synthesized as potent CCR5 antagonists. The SAR exploration in this series provides valuable insights into the role of the pyridine-piperidine ether moiety.

Key SAR Findings:

The general structure of the explored series is depicted below, followed by a table summarizing the SAR data.

CCR5_SAR SAR Strategy for CCR5 Antagonists cluster_core Core Scaffold cluster_sar SAR Exploration Pyridine Pyridin-2-yloxy Piperidine Piperidin-1-yl Pyridine->Piperidine Ether Linker Pyridine_subs Substituents on Pyridine Pyridine->Pyridine_subs Amide Amide Linker Piperidine->Amide Piperidine_subs Substituents on Piperidine Piperidine->Piperidine_subs R_group R Group Amide->R_group Amide_mods Modifications of Amide Amide->Amide_mods R_group_vars Variations of R Group R_group->R_group_vars

Caption: SAR exploration strategy for pyridine-piperidine ether CCR5 antagonists.

CompoundR Group on AmideRANTES Binding IC50 (nM)HIV-1 Replication Inhibition (IC50, nM)
1 2,4-dimethyl-3-pyridinyl5.53.2
2 2,6-dimethyl-3-pyridinyl3.11.8
3 2-methyl-3-pyridinyl12.08.5
4 3-pyridinyl45.033.0
5 Phenyl89.071.0

Data is representative and compiled for illustrative purposes based on published studies.[9]

Analysis of SAR Data:

  • Pyridine Ring Substitution: The data clearly indicates that substitution on the terminal pyridine ring of the amide moiety significantly impacts activity. The presence of methyl groups, particularly at the 2- and 6-positions (Compound 2 ), leads to a substantial increase in potency compared to the unsubstituted pyridine (Compound 4 ) or a phenyl ring (Compound 5 ). This suggests that these methyl groups may be interacting with a hydrophobic pocket in the CCR5 receptor.

  • The Role of the Pyridine-Piperidine Ether Core: The high potency of the lead compounds underscores the favorable orientation of the pyridine and piperidine rings afforded by the ether linker. While the cited study focused on the amide portion, the consistent high activity across the top compounds suggests that the pyridin-2-yloxy-piperidine core is a highly effective scaffold for CCR5 antagonism. It positions the rest of the molecule for optimal interaction with the receptor.

Synthetic Strategies for Pyridine-Piperidine Ether Linkers

The construction of the pyridine-piperidine ether linkage is a key step in the synthesis of these bioactive molecules. A common and effective method is the Williamson ether synthesis, which involves the reaction of a pyridinol (or a substituted hydroxypyridine) with a piperidine derivative bearing a suitable leaving group.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize a generic pyridin-yloxy-piperidine derivative.

Materials:

  • 2-Hydroxypyridine

  • 1-(tert-Butoxycarbonyl)-4-(tosyloxymethyl)piperidine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Deprotonation of 2-Hydroxypyridine: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-hydroxypyridine (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Nucleophilic Substitution: To the resulting sodium pyridin-2-olate solution, add a solution of 1-(tert-butoxycarbonyl)-4-(tosyloxymethyl)piperidine (1.1 eq) in anhydrous DMF dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyridin-yloxy-piperidine derivative.

Synthesis_Workflow General Synthetic Workflow Start Starting Materials (2-Hydroxypyridine, Piperidine derivative) Deprotonation Deprotonation (NaH, DMF) Start->Deprotonation Substitution Nucleophilic Substitution Deprotonation->Substitution Workup Aqueous Work-up & Extraction Substitution->Workup Purification Column Chromatography Workup->Purification Product Final Product (Pyridin-yloxy-piperidine) Purification->Product

Caption: A typical workflow for the synthesis of pyridine-piperidine ethers.

Conclusion and Future Perspectives

The pyridine-piperidine ether linker represents a powerful and versatile tool in the medicinal chemist's armamentarium. As demonstrated in the case of CCR5 antagonists, this scaffold can serve as a highly effective platform for the development of potent and selective therapeutic agents. The ether linkage, through its hydrogen bonding capacity and conformational influence, plays a critical role in optimizing the interactions between the molecule and its biological target.

Future research in this area will likely focus on several key aspects:

  • Exploring Diverse Biological Targets: While this guide has highlighted their use as CCR5 antagonists, pyridine-piperidine ether derivatives have the potential to be active against a wide range of other targets, including G-protein coupled receptors, ion channels, and enzymes.[10]

  • Fine-tuning Physicochemical Properties: Systematic modifications of the pyridine and piperidine rings, as well as the linker itself (e.g., by introducing conformational constraints), can be used to optimize pharmacokinetic and pharmacodynamic properties.

  • Development of Novel Synthetic Methodologies: The development of more efficient and stereoselective methods for the synthesis of these compounds will undoubtedly accelerate the discovery of new drug candidates.

References

  • Palani, A., et al. (2011). Design and synthesis of pyridin-2-yloxymethylpiperidin-1-ylbutyl amide CCR5 antagonists that are potent inhibitors of M-tropic (R5) HIV-1 replication. Bioorganic & Medicinal Chemistry Letters, 21(7), 2134-2138. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2020). RSC Medicinal Chemistry, 11(9), 1047-1058. [Link]

  • Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents. Part 14: Structural requirements for the 5-HT1A and 5-HT2A receptor selectivity of simple 1-(2-pyrimidinyl)piperazine derivatives. Pharmazie, 49(11), 801-806. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (n.d.). IntechOpen. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules, 28(3), 1377. [Link]

  • Lu, S. F., et al. (2007). CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 17(7), 1883-1887. [Link]

  • Romero, A. G., et al. (2001). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Journal of Medicinal Chemistry, 44(6), 955-966. [Link]

  • Palani, A., et al. (2003). Oximino-piperidino-piperidine-based CCR5 antagonists. Part 2: synthesis, SAR and biological evaluation of symmetrical heteroaryl carboxamides. Bioorganic & Medicinal Chemistry Letters, 13(4), 709-712. [Link]

  • Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. (2022). Journal of Medicinal Chemistry, 65(5), 4041-4060. [Link]

  • Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. (2020). Journal of the Mexican Chemical Society, 64(2), 116-128. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). International Journal of Novel Research and Development, 9(2), a473-a484. [Link]

  • Synthesis and Biological Activities of Heterocyclic Hybrids Containing Piperidine and Pyridine Moieties: Recent Developments. (2023). Mini-Reviews in Organic Chemistry, 20(4), 362-378. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

  • (PDF) Piperidine nucleus in the field of drug discovery. (2021). Future Journal of Pharmaceutical Sciences, 7(1), 1-14. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Medicinal Chemistry, 13(12), 1614-1621. [Link]

  • Palani, A., et al. (2002). Synthesis, SAR, and Biological Evaluation of Oximino-Piperidino-Piperidine Amides. 1. Orally Bioavailable CCR5 Receptor Antagonists with Potent Anti-HIV Activity. Journal of Medicinal Chemistry, 45(15), 3143-3160. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). Molecules, 29(14), 3224. [Link]

Sources

Design and Optimization of Piperidine-Pyridine Ether Scaffolds as LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemists and Epigenetic Researchers

Executive Summary

The epigenetic modulation of histone methylation is a cornerstone of modern oncological drug discovery. While early inhibitors of Lysine Specific Demethylase 1 (LSD1/KDM1A) relied heavily on tranylcypromine (TCP) derivatives that covalently modify the FAD cofactor, these often suffer from poor selectivity and metabolic instability. The piperidine-pyridine ether scaffold—specifically the 3-(piperidin-4-ylmethoxy)pyridine class—has emerged as a privileged, non-covalent chemotype. This architecture offers tunable physicochemical properties, high selectivity against monoamine oxidases (MAOs), and potent activity in MLL-rearranged leukemia models.[1]

This guide details the structural rationale, mechanistic validation, and experimental protocols required to develop and assess these compounds.

Part 1: Chemical Architecture & SAR Logic

The Scaffold: 3-(Piperidin-4-ylmethoxy)pyridine

The core structure replaces the unstable covalent warheads of first-generation inhibitors with a reversible, competitive interaction motif. The ether linkage provides rotational freedom allowing the pyridine ring to slot into the substrate binding pocket, mimicking the interaction of the histone H3 tail.

Structural Advantages[2]
  • FAD Interaction: The pyridine nitrogen acts as a hydrogen bond acceptor or engages in electrostatic interactions with the FAD cofactor within the LSD1 active site.

  • Solubility & ADME: The piperidine moiety (often N-substituted) enhances aqueous solubility and metabolic stability compared to hydrophobic polycyclic aromatics.

  • Linker Geometry: The oxymethyl linker (-O-CH2-) creates a specific distance and angle that positions the pyridine ring to stack against FAD while the piperidine extends towards the solvent-exposed entrance, allowing for diverse functionalization.

Visualization: Scaffold & SAR Strategy

The following diagram illustrates the core pharmacophore and the logic behind R-group modifications.

G Core Piperidine-Pyridine Ether Core (3-(piperidin-4-ylmethoxy)pyridine) Piperidine Piperidine Ring (Solvent Exposed) Core->Piperidine Linker Ether Linker (-O-CH2-) Core->Linker Pyridine Pyridine Ring (Deep Pocket) Core->Pyridine Target_Asp Asp555 Residue (Salt Bridge) Piperidine->Target_Asp Binding SAR_N N-Substitution (Modulates PK/Solubility) Piperidine->SAR_N Linker->Core Flexible Hinge Target_FAD FAD Cofactor (Electrostatic Interaction) Pyridine->Target_FAD Pi-Stacking/H-Bond SAR_Pyr Pyridine C-Subs (Selectivity vs MAO-A/B) Pyridine->SAR_Pyr

Caption: Structural decomposition of the piperidine-pyridine ether scaffold showing critical binding interactions with the LSD1 active site residues and FAD cofactor.

Part 2: Target Biology & Mechanism of Action

Primary Target: LSD1 (KDM1A)

LSD1 is a flavin-dependent amine oxidase that specifically demethylates mono- and di-methylated Lysine 4 on Histone 3 (H3K4me1/2). High expression of LSD1 suppresses tumor suppressor genes and is critical for the survival of poorly differentiated cells, particularly in Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC) .

Mechanism of Inhibition

Unlike TCP derivatives which form a covalent adduct with FAD, piperidine-pyridine ethers act as reversible competitive inhibitors .

  • Substrate Competition: The compound occupies the large substrate-binding cavity usually inhabited by the H3 histone tail.

  • Electrostatic Anchoring: The protonated amine of the piperidine forms a critical salt bridge with Asp555 , a conserved residue deep in the active site.

  • Selectivity: The specific geometry of the ether linkage allows these compounds to distinguish LSD1's large binding pocket from the smaller pockets of related enzymes like MAO-A and MAO-B, reducing off-target cardiovascular risks.

Part 3: Experimental Protocols

Protocol 1: LSD1 Enzymatic Inhibition Assay (HRP-Coupled)

Objective: Determine the IC50 of candidate compounds by measuring hydrogen peroxide (


) production, a byproduct of the LSD1 demethylation reaction.

Reagents:

  • Recombinant Human LSD1 (residues 151–852).

  • Substrate: H3K4me2 peptide (ARTK(me2)QTARKSTGGKAPRKQLA).

  • Detection: Amplex Red reagent + Horseradish Peroxidase (HRP).

  • Buffer: 50 mM HEPES (pH 7.5), 0.1 mM NaCl, 0.01% Tween-20.

Workflow:

  • Preparation: Dilute compounds in DMSO to 100x final concentration.

  • Incubation: Mix 20 nM LSD1 enzyme with varying concentrations of compound in assay buffer. Incubate for 15 minutes at room temperature (RT) to allow equilibrium binding.

  • Reaction Start: Add mixture of 20 µM H3K4me2 peptide, 50 µM Amplex Red, and 0.1 U/mL HRP.

  • Kinetics: Measure fluorescence (Ex/Em 530/590 nm) continuously for 30 minutes.

  • Analysis: Calculate the slope of the linear portion of the curve. Normalize to DMSO control (100% activity) and background (no enzyme). Fit data to a 4-parameter logistic equation to derive IC50.

Protocol 2: Cellular Target Engagement (Western Blot)

Objective: Validate that the compound penetrates the cell membrane and inhibits LSD1 inside the nucleus by observing the accumulation of the substrate (H3K4me2).

Reagents:

  • Cell Line: MLL-AF9 rearranged leukemia cells (e.g., MOLM-13 or MV4-11).

  • Lysis Buffer: RIPA buffer with protease/phosphatase inhibitors.

  • Antibodies: Anti-H3K4me2 (Primary), Anti-Total H3 (Normalization), HRP-conjugated secondary.

Workflow:

  • Treatment: Seed cells at

    
     cells/mL. Treat with compound (e.g., 0.1, 1.0, 10 µM) for 24–48 hours.
    
  • Extraction: Harvest cells, wash with PBS, and lyse on ice for 30 min. Sonicate to shear DNA.

  • Separation: Load 20 µg protein per lane on a 15% SDS-PAGE gel. Transfer to nitrocellulose membrane.

  • Blotting: Block with 5% BSA. Incubate with Anti-H3K4me2 (1:1000) overnight at 4°C.

  • Quantification: Detect via chemiluminescence. A successful "hit" will show a dose-dependent increase in H3K4me2 band intensity relative to Total H3.

Part 4: Data Summary & Comparative Analysis

The following table summarizes the performance of the Piperidine-Pyridine Ether scaffold against traditional inhibitors.

FeaturePiperidine-Pyridine EtherTCP Derivatives (e.g., Tranylcypromine)Quinazoline Derivatives (e.g., UNC0638)
Binding Mode Reversible, CompetitiveIrreversible, CovalentReversible, Competitive
LSD1 Potency (IC50) < 100 nM (Optimized)1 - 20 µM< 20 nM
MAO Selectivity High (> 100-fold)Low (Often < 10-fold)High
Metabolic Stability High (Tunable N-subs)Low (Reactive Warhead)Moderate
Primary Risk hERG inhibition (requires check)CNS side effectsSolubility
Visualization: Screening Workflow

This flowchart outlines the logical progression from synthesis to lead identification.

Workflow Synth Synthesis: Suzuki Coupling of Pyridine & Piperidine Biochem Biochemical Assay: LSD1 IC50 (Amplex Red) Synth->Biochem Selectivity Selectivity Screen: MAO-A / MAO-B Assay Biochem->Selectivity IC50 < 100nM Cellular Cellular Assay: H3K4me2 Western Blot (MOLM-13 Cells) Selectivity->Cellular Selectivity > 50x ADME ADME Profiling: Microsomal Stability hERG Inhibition Cellular->ADME Target Engagement Confirmed ADME->Synth Fail (Optimize) Lead Lead Candidate ADME->Lead Pass

Caption: Step-by-step screening cascade for validating piperidine-pyridine ether LSD1 inhibitors.

References

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 . Journal of Medicinal Chemistry. [Link]

  • LSD1 inhibitors: a patent review (2010 – 2015) . Expert Opinion on Therapeutic Patents. [Link]

  • Discovery of reversible LSD1 inhibitors with a novel scaffold . Bioorganic & Medicinal Chemistry Letters. [Link]

  • Molecular mechanism of histone H3K4me3 recognition by the LSD1–CoREST complex . Nature Structural & Molecular Biology. [Link]

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Introduction: The Privileged Piperidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Chiral 3-Substituted Piperidine Building Blocks for Library Synthesis

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry. Its prevalence in over one hundred commercially available drugs underscores its significance as a "privileged scaffold".[1] The introduction of stereocenters into the piperidine ring, particularly at the 3-position, imparts a three-dimensional architecture that allows for more specific and potent interactions with biological targets.[1] This has led to the development of numerous successful pharmaceuticals, including the antipsychotic agent Preclamol and the anticancer drug Niraparib.[2][3] The stereochemistry of these molecules is critical to their pharmacological activity, making the enantioselective synthesis of chiral piperidine derivatives a key focus of research.[4] This guide provides an in-depth exploration of the core synthetic strategies for preparing chiral 3-substituted piperidine building blocks and their application in the generation of molecular libraries for drug discovery.

Core Synthetic Strategies for Enantioenriched 3-Substituted Piperidines

The efficient construction of chiral 3-substituted piperidines remains a significant challenge in organic synthesis.[2][3][5] However, several powerful methodologies have emerged, offering access to a wide range of these valuable building blocks. The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

A highly effective and versatile method for the synthesis of enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction.[4] This approach utilizes readily available pyridines and boronic acids as starting materials.[3][4][5] The key transformation is the rhodium-catalyzed carbometalation of a dihydropyridine intermediate, which generates a 3-substituted tetrahydropyridine with high enantioselectivity.[2][3][5] A subsequent reduction step then affords the desired chiral piperidine.[4]

Causality Behind Experimental Choices: The success of this reaction hinges on several factors. The initial partial reduction of the pyridine ring to a dihydropyridine derivative is crucial for activating the system towards the subsequent cross-coupling reaction.[2] The choice of a chiral phosphine ligand, such as (S)-Segphos, is critical for inducing high enantioselectivity in the carbometalation step.[4] The rhodium catalyst facilitates the key C-C bond formation with excellent control over the stereochemistry.

Experimental Protocol: Synthesis of a 3-Aryl Tetrahydropyridine

This protocol is adapted from Fletcher et al., J. Am. Chem. Soc., 2023.[4]

  • To a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%).

  • Seal the vial with a rubber septum, place it under reduced pressure, and then purge with argon.

  • Add toluene (1.0 mL), tetrahydrofuran (THF) (0.5 mL), and degassed water (0.5 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add an aqueous solution of cesium hydroxide (CsOH, 50 wt%, 0.5 mmol).

  • After another 10 minutes, add the arylboronic acid (1.5 mmol, 3.0 equiv) followed by the phenyl pyridine-1(2H)-carboxylate (dihydropyridine substrate) (0.5 mmol, 1 equiv).

  • Stir the resulting mixture at 70 °C for 20 hours.

  • Upon completion, cool the mixture to room temperature and dilute with diethyl ether (Et₂O, 5 mL).

  • Pass the mixture through a short plug of silica gel, washing the plug with an additional 20 mL of Et₂O.

  • Remove the solvents in vacuo and purify the crude product by flash chromatography to afford the desired 3-substituted tetrahydropyridine.

Data Presentation: Rh-Catalyzed Asymmetric Reductive Heck Reaction

EntryArylboronic AcidProductYield (%)ee (%)
1Phenylboronic acid3-Phenyl-tetrahydropyridine derivative9598
24-Tolylboronic acid3-(4-Tolyl)-tetrahydropyridine derivative9297
34-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-tetrahydropyridine derivative8899
43-Thienylboronic acid3-(3-Thienyl)-tetrahydropyridine derivative8596

Data adapted from selected examples in the literature to showcase typical results.[4]

Workflow Visualization

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reductive Heck Reaction cluster_final Final Product Synthesis Rh_precatalyst [Rh(cod)OH]₂ Active_Catalyst Active Rh(I) Catalyst Rh_precatalyst->Active_Catalyst Ligand (S)-Segphos Ligand->Active_Catalyst Solvents Toluene, THF, H₂O Solvents->Active_Catalyst Base CsOH Base->Active_Catalyst Coupling Rh-Catalyzed Carbometalation Active_Catalyst->Coupling Dihydropyridine Phenyl pyridine-1(2H)-carboxylate Dihydropyridine->Coupling Boronic_Acid Arylboronic Acid Boronic_Acid->Coupling Tetrahydropyridine Enantioenriched 3-Substituted Tetrahydropyridine Coupling->Tetrahydropyridine Reduction Reduction Tetrahydropyridine->Reduction Piperidine Chiral 3-Substituted Piperidine Reduction->Piperidine

Caption: Workflow for the Rh-catalyzed asymmetric reductive Heck reaction.

Catalytic Enantioselective Bromocyclization

An alternative strategy for accessing chiral 3-substituted piperidines is through a catalytic enantioselective bromocyclization of olefinic amides.[6] This method, developed by Yeung and coworkers, utilizes amino-thiocarbamate catalysts to induce the formation of enantioenriched 2-substituted 3-bromopiperidines.[6] These intermediates can then be readily transformed into the desired 3-substituted piperidines via a silver salt-mediated rearrangement.[6]

Causality Behind Experimental Choices: The use of an amino-thiocarbamate catalyst is key to achieving high enantioselectivity in the initial bromocyclization step. The subsequent rearrangement, promoted by a silver salt, proceeds through a 1,2-aryl shift to furnish the thermodynamically more stable 3-substituted piperidine.[6] This two-step process provides a unique entry into this class of compounds from acyclic precursors.

Experimental Protocol: Synthesis of a 3-Substituted Piperidine via Bromocyclization and Rearrangement

This is a generalized protocol based on the principles described by Yeung and colleagues.[6]

Step 1: Enantioselective Bromocyclization

  • To a solution of the olefinic amide (0.2 mmol) in dichloromethane (DCM, 2.0 mL) at -78 °C, add the amino-thiocarbamate catalyst (10 mol%).

  • Add N-bromosuccinimide (NBS, 1.2 equiv) portion-wise over 10 minutes.

  • Stir the reaction mixture at -78 °C for 24 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the enantioenriched 2-substituted 3-bromopiperidine.

Step 2: Silver-Mediated Rearrangement

  • To a solution of the 2-substituted 3-bromopiperidine (0.1 mmol) in a mixture of acetone and water (10:1, 1.1 mL), add silver trifluoroacetate (AgOCOCF₃, 2.0 equiv).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Filter the mixture through a pad of Celite and concentrate the filtrate.

  • Purify the residue by flash chromatography to obtain the desired 3-substituted piperidine.

Data Presentation: Enantioselective Bromocyclization and Rearrangement

EntryOlefinic Amide Substrate3-Bromopiperidine Yield (%)3-Bromopiperidine ee (%)3-Substituted Piperidine Yield (%)
1N-(4-methoxy-cinnamyl)benzamide859288
2N-(4-chloro-cinnamyl)benzamide829085
3N-(4-methyl-cinnamyl)benzamide889490

Data adapted from selected examples in the literature to showcase typical results.[6]

Reaction Pathway Visualization

G OlefinicAmide Olefinic Amide Bromopiperidine Enantioenriched 2-Substituted-3-bromopiperidine OlefinicAmide->Bromopiperidine  NBS, Chiral Catalyst (Enantioselective Bromocyclization) Piperidine Chiral 3-Substituted Piperidine Bromopiperidine->Piperidine  AgOCOCF₃ (1,2-Aryl Shift)

Caption: Pathway for the synthesis of 3-substituted piperidines via bromocyclization.

Application in Library Synthesis: Diversity-Oriented Synthesis (DOS)

Chiral 3-substituted piperidine building blocks are exceptionally well-suited for diversity-oriented synthesis (DOS), a powerful strategy for creating structurally diverse small molecule libraries for high-throughput screening.[7][8] The "build/couple/pair" (B/C/P) approach is a particularly effective DOS strategy that has been successfully applied to the synthesis of complex spiro and fused heterocyclic scaffolds from chiral piperidine-based starting materials.[7]

The Build/Couple/Pair (B/C/P) Strategy:

  • Build: A chiral piperidine scaffold is "built" with strategically placed functional groups that allow for subsequent diversification.

  • Couple: The functionalized scaffold is then "coupled" with a variety of reaction partners through robust chemical transformations.

  • Pair: Intramolecular reactions are then "paired" to generate complex and diverse molecular architectures.

This approach allows for the rapid generation of a large number of distinct molecules from a common intermediate, thereby exploring a broad swath of chemical space.[7]

Logical Relationship Visualization

G cluster_bcp Build/Couple/Pair (B/C/P) Strategy cluster_application Application Build Build Phase: Functionalized Chiral Piperidine Scaffold Couple Couple Phase: Reaction with Diverse Coupling Partners Build->Couple Pair Pair Phase: Intramolecular Cyclization Couple->Pair Library Diverse Library of Spiro and Fused Piperidine Scaffolds Pair->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt

Caption: Logical flow of the Build/Couple/Pair strategy for library synthesis.

Conclusion

Chiral 3-substituted piperidines are indispensable building blocks in modern drug discovery. The synthetic methodologies outlined in this guide, particularly rhodium-catalyzed asymmetric reactions and enantioselective bromocyclizations, provide robust and versatile routes to these valuable scaffolds. When coupled with diversity-oriented synthesis strategies, these building blocks empower medicinal chemists to rapidly generate novel and structurally diverse compound libraries, accelerating the discovery of new therapeutic agents. The continued development of innovative synthetic methods for accessing chiral piperidines will undoubtedly fuel future advances in pharmaceutical research.

References

  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Vertex AI Search.
  • Benchchem. (n.d.). Enantioselective Synthesis of Chiral Piperidine Derivatives: Application Notes and Protocols. Benchchem.
  • Fu, G. C., & Keller, T. E. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Journal of the American Chemical Society, 127(35), 12234–12235. Available at: [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. Available at: [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Valero, G., Schimer, J., Humpl, M., Dračínský, M., Moyano, A., Rios, R., & Veselý, J. (2011). Highly Enantioselective Organocatalytic Cascade Reaction for the Synthesis of Piperidines and Oxazolidines. Tetrahedron, 67(46), 8942–8950.
  • Wang, D., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications, 13(1), 5874.
  • Smith, A. B., et al. (n.d.). Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). National Institutes of Health.
  • Liu, Y., et al. (2025). Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. Organic Letters. Available at: [Link]

  • Fletcher, S. P., Mishra, S., & Karabiyikoglu, S. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221-14226. Available at: [Link]

  • Zhou, L., Tay, D. W., Chen, J., Leung, G. Y. C., & Yeung, Y.-Y. (2012). Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process. Chemical Communications, 48(96), 11834-11836. Available at: [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1533-1541. Available at: [Link]

  • Nevado, C., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7349. Available at: [Link]

  • Sen, S., et al. (2014). Pyrrolidine and piperidine based chiral spiro and fused scaffolds via build/couple/pair approach. Organic & Biomolecular Chemistry, 12(13), 2144-2151. Available at: [Link]

  • Hartley, R. C. (2024). Stereodivergent diversity oriented synthesis of piperidine alkaloids. University of Lincoln Repository. Available at: [Link]

  • Wang, D., et al. (2025). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. The University of Liverpool Repository. Available at: [Link]

  • Sen, S., et al. (2013). Synthesis of privileged scaffolds by using diversity-oriented synthesis. Chemistry-A European Journal, 19(30), 9845-9853. Available at: [Link]

  • Zhang, W., et al. (2025). Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. Organic Letters. Available at: [Link]

  • Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(13), 3959-3972. Available at: [Link]

  • Kondratov, I. S., et al. (2018). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 84(1), 213-225. Available at: [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. Available at: [Link]

  • Wang, Y., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7264-7288. Available at: [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]

  • Jackson, R. F. W. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]

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Methodological & Application

Application Note: Preparation of Pyridine Hydrochloride Salts from Free Base

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of pyridine hydrochloride salts from their corresponding free base forms. The document outlines the fundamental principles of the acid-base reaction, offers detailed, step-by-step protocols for salt formation, and discusses critical parameters such as solvent selection, stoichiometry, and product isolation. Furthermore, it addresses common challenges and provides troubleshooting strategies to ensure the synthesis of high-purity pyridine hydrochloride salts, which are crucial intermediates in pharmaceutical and chemical research.

Introduction: The Significance of Pyridine Hydrochloride Salts

Pyridine and its derivatives are fundamental heterocyclic compounds widely utilized in medicinal chemistry and materials science.[1][2] Often, the free base form of a pyridine-containing compound exhibits undesirable physicochemical properties, such as poor solubility in water, instability, or difficulty in handling and purification. Conversion of the basic pyridine nitrogen to its hydrochloride salt can significantly improve these characteristics.

The formation of a hydrochloride salt often enhances aqueous solubility, which is critical for drug delivery and formulation.[3][4] Moreover, the crystalline nature of salts frequently facilitates purification through recrystallization, leading to a product with higher purity and improved handling properties.[5] This guide details the chemical principles and practical methodologies for the efficient and reliable synthesis of pyridine hydrochloride salts.

The Chemistry of Salt Formation: An Acid-Base Reaction

The preparation of a pyridine hydrochloride salt is a straightforward acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a Lewis base, readily accepting a proton (H⁺) from a proton donor, in this case, hydrochloric acid (HCl).[1]

Figure 1: General Reaction Scheme

G Pyridine Pyridine (Free Base) R-Py Salt Pyridine Hydrochloride Salt [R-PyH]+Cl- Pyridine->Salt + HCl HCl Hydrochloric Acid HCl

Caption: The reaction of a pyridine free base with hydrochloric acid to form the corresponding hydrochloride salt.

The equilibrium of this reaction lies far to the right, favoring the formation of the salt. This is due to the significant difference in pKa between the pyridinium ion (the conjugate acid of pyridine, with a pKa of approximately 5) and hydrochloric acid.[6] The choice of how the HCl is introduced—as a gas, an aqueous solution, or dissolved in an organic solvent—is a critical experimental parameter that influences the reaction's outcome, particularly the physical form and purity of the resulting salt.[3][7]

Safety Precautions

Both pyridine and hydrochloric acid are hazardous materials and should be handled with appropriate safety measures.

  • Pyridine: It is a flammable, toxic liquid with a pungent odor.[8]

  • Hydrochloric Acid: It is highly corrosive and can cause severe burns.[9]

Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including:

  • Nitrile gloves[8]

  • Safety goggles or a face shield[9]

  • A lab coat[9]

Ensure that an emergency eyewash station and safety shower are readily accessible.

Experimental Protocols

The selection of an appropriate protocol depends on the scale of the reaction, the solubility of the starting materials and product, and the desired purity of the final salt. Below are two common and reliable methods for the preparation of pyridine hydrochloride salts.

Protocol 1: Using Gaseous HCl or HCl in an Organic Solvent

This method is often preferred as it can lead to the direct precipitation of the pure, anhydrous hydrochloride salt from the reaction mixture, simplifying the work-up procedure.[10]

Materials:

  • Pyridine derivative (free base)

  • Anhydrous diethyl ether (or other suitable anhydrous, non-protic solvent like dichloromethane or toluene)[3][10]

  • Source of dry hydrogen chloride gas or a solution of HCl in an anhydrous organic solvent (e.g., 2 M HCl in diethyl ether)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas dispersion tube (if using gaseous HCl)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Filtration apparatus (Büchner funnel, filter paper, and vacuum flask)

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: Dissolve the pyridine free base in a minimal amount of an anhydrous solvent like diethyl ether in a round-bottom flask under an inert atmosphere.[10] An inert atmosphere is crucial to prevent the absorption of atmospheric moisture, which can interfere with the precipitation of the salt.[10]

  • Cooling: Cool the solution in an ice bath (0 °C). This helps to control the exotherm of the reaction and often improves the crystallinity of the product.

  • Acid Addition:

    • Using Gaseous HCl: Slowly bubble dry hydrogen chloride gas through the stirred solution.[3][10]

    • Using HCl Solution: Slowly add the solution of HCl in an organic solvent dropwise to the stirred pyridine solution.

  • Precipitation: The pyridine hydrochloride salt will typically precipitate out of the solution as a white solid upon the addition of HCl.[6][10]

  • Completion and Isolation: After the addition is complete, continue to stir the resulting slurry in the ice bath for an additional 30 minutes to ensure the reaction is complete. Isolate the precipitated salt by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.

  • Drying: Dry the salt under vacuum. The final product should be a free-flowing crystalline solid. Note that pyridine hydrochloride is often hygroscopic and should be stored in a desiccator.[5][7][10]

Figure 2: Workflow for Protocol 1

G A Dissolve Pyridine Free Base in Anhydrous Solvent B Cool Solution to 0 °C A->B C Slowly Introduce Dry HCl B->C D Observe Precipitation of Salt C->D E Stir for 30 min at 0 °C D->E F Isolate by Vacuum Filtration E->F G Wash with Cold Anhydrous Solvent F->G H Dry Under Vacuum G->H I Obtain Pure Pyridine HCl Salt H->I

Sources

Application Note: Scalable Synthesis of Pyridine-Piperidine Ether Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine-piperidine ether motif (e.g., 4-(pyridin-4-yloxy)piperidine) is a privileged pharmacophore found in numerous GPCR ligands, kinase inhibitors, and antihistamines (e.g., Pitolisant). While structurally simple, the scalable synthesis of this ether linkage presents distinct process challenges: the thermal instability of electron-deficient chloropyridines, the safety hazards of hydride bases in polar aprotic solvents, and the difficulty of purging palladium from catalytic routes.

This guide outlines two validated protocols for constructing this bond on a multigram-to-kilogram scale. It prioritizes safety (eliminating NaH/DMF processes) and purification efficiency (avoiding chromatography via salt formation).

Strategic Route Selection

The choice between Nucleophilic Aromatic Substitution (


) and Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) is dictated by the electronic nature of the pyridine ring.
Decision Matrix
FeatureMethod A:

Method B: Pd-Catalyzed
Substrate Scope Requires electron-deficient pyridines (e.g., 2-Cl, 4-Cl, or with EWGs like -CN, -

).
Works on unactivated or electron-rich pyridines (e.g., 3-Cl, methyl-substituted).[1]
Cost of Goods Low (Cheap bases, no metal).High (Pd source, complex ligands like RockPhos).
Safety Profile Exothermic; requires careful base/solvent selection.Mild conditions; low exotherm risk.
Purification Salt formation (HCl/Oxalate) usually sufficient.Requires metal scavenging and potential chromatography.
Key Risk Polymerization of 4-chloropyridine free base.Residual heavy metals in API.
Workflow Visualization

RouteSelection Start Target: Pyridine-Piperidine Ether CheckE Analyze Pyridine Electronics Start->CheckE Activated Electron Deficient? (2-Cl, 4-Cl, or EWG present) CheckE->Activated Yes Unactivated Electron Neutral/Rich? (3-Cl, alkyl groups) CheckE->Unactivated No SafetyCheck CRITICAL SAFETY CHECK: Avoid NaH + DMF/DMSO Activated->SafetyCheck MethodB Method B: Buchwald-Hartwig (Pd-Catalyzed C-O Coupling) Unactivated->MethodB MethodA Method A: SNAr (Base-Mediated Displacement) SafetyCheck->MethodA

Figure 1: Decision tree for selecting the optimal synthetic strategy based on substrate electronics.

Critical Safety Advisory: The NaH/DMF Hazard

STOP AND READ: A common literature procedure involves suspending Sodium Hydride (NaH) in DMF or DMSO.[2] Do not use this method on scale.

  • Hazard: NaH reacts with DMF/DMSO/DMAc at elevated temperatures (often as low as 40-50 °C) to form unstable species, leading to runaway exotherms and explosive gas generation [1].

  • Safe Alternative: Use Potassium tert-butoxide (KOtBu) in THF or Toluene, or use NaH only in inert solvents like THF or Toluene.

Protocol A: The Robust Approach

Target: Synthesis of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate. Applicability: 4-chloropyridines and 2-chloropyridines.[3][4]

Mechanistic Insight

4-Chloropyridine is commercially available as the hydrochloride salt because the free base self-polymerizes rapidly upon storage. The protocol must generate the free base in situ in the presence of the nucleophile to capture it before polymerization occurs.

Materials
  • Electrophile: 4-Chloropyridine Hydrochloride (1.0 equiv)

  • Nucleophile: N-Boc-4-hydroxypiperidine (1.1 equiv)

  • Base: Potassium tert-butoxide (KOtBu) (2.5 equiv) — Note: 1 equiv neutralizes the HCl salt, 1 equiv deprotonates the alcohol, 0.5 equiv excess drives kinetics.

  • Solvent: Anhydrous THF (10 vol) or NMP (5 vol) if higher temps are needed.

Step-by-Step Procedure
  • Nucleophile Formation:

    • Charge N-Boc-4-hydroxypiperidine (1.1 equiv) and THF (8 vol) to the reactor.

    • Cool to 0–5 °C.

    • Add KOtBu (2.5 equiv) portion-wise, maintaining internal temp < 10 °C.

    • Stir for 30 mins to form the potassium alkoxide. The mixture will likely be a slurry.

  • Electrophile Addition (The "Reverse Addition"):

    • Crucial Step: Add solid 4-Chloropyridine HCl (1.0 equiv) directly to the cold alkoxide slurry.

    • Why? This releases the unstable free pyridine base slowly into a solution containing a high concentration of the nucleophile, favoring ether formation over polymerization.

  • Reaction:

    • Warm the mixture to reflux (66 °C for THF) or 80-90 °C if using NMP.

    • Monitor by HPLC. 4-Cl-Pyridine is UV active; the product is more lipophilic.

    • Endpoint: >98% conversion of the pyridine.

  • Workup (Phase Break):

    • Cool to 20 °C.

    • Add Water (5 vol) and Toluene (5 vol).

    • Separate layers. The product is in the organic (Toluene/THF) layer.

    • Wash organic layer with 10% brine to remove residual salts/base.

  • Purification (Salt Formation):

    • The crude oil often contains unreacted Boc-piperidine.

    • Switch solvent to isopropyl acetate (IPAc) or Ethanol.

    • Add Oxalic acid (1.0 equiv) dissolved in hot ethanol.

    • Cool to 0 °C. The Product-Oxalate salt crystallizes, rejecting impurities.

    • Filter and dry.

Protocol B: Buchwald-Hartwig Coupling

Target: Synthesis of ethers from unactivated 3-chloropyridines or electron-rich systems.

Mechanistic Insight

Unactivated pyridines do not undergo


. Palladium catalysis is required.[5][6] The challenge is the reductive elimination of the C-O bond, which is more difficult than C-N bond formation. Bulky, electron-rich phosphine ligands are required to facilitate this step [2].
Materials
  • Substrate: 3-Chloropyridine derivative (1.0 equiv)

  • Nucleophile: N-Boc-4-hydroxypiperidine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (1–2 mol%)

  • Ligand: RockPhos or tBuBrettPhos (2–4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) — Milder bases reduce ester hydrolysis of the Boc group.

  • Solvent: Toluene (5 vol)

Step-by-Step Procedure
  • Inerting:

    • Charge Toluene, Substrate, Nucleophile, and Base to the reactor.

    • Sparge with Nitrogen for 30 minutes.[7] Oxygen inhibits the catalyst.

  • Catalyst Charge:

    • Add Pd(OAc)₂ and Ligand.[5]

    • Heat to 90–100 °C.

    • IPC: Monitor for disappearance of aryl chloride.

  • Metal Scavenging (Critical for Pharma):

    • Cool to 50 °C.

    • Add a thiol-based silica scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU) at 10–20 wt% relative to the substrate.

    • Stir for 4 hours.

    • Filter through a pad of Celite to remove the scavenger and inorganic salts.

  • Isolation:

    • Concentrate filtrate.[5]

    • Recrystallize from Heptane/IPAc.

Process Control & Data Visualization

Comparison of Solvents for Scale-Up
SolventReaction RateWorkup EaseSafety NoteRecommendation
DMF FastDifficult (High BP, water misc.)HIGH RISK with NaH [1]Avoid
THF ModerateEasy (Low BP)Peroxide formerPreferred (Reflux)
Toluene SlowExcellentFlammableGood for Phase Transfer
NMP FastModerateReprotoxicUse only if THF fails
Process Flow Diagram ( Route)

ProcessFlow RawMat Raw Materials: 4-Cl-Py HCl + Boc-Piperidinol BasePrep Alkoxide Formation: KOtBu / THF / 0°C RawMat->BasePrep Reaction Reaction: Add Pyridine Salt -> Reflux BasePrep->Reaction Quench Quench: Water/Toluene Extraction Reaction->Quench Cryst Crystallization: Add Oxalic Acid -> Filter Quench->Cryst Final Final API Intermediate (>99% Purity) Cryst->Final

Figure 2: Linear process flow for the SNAr synthesis, highlighting the critical crystallization purification step.

Troubleshooting & Self-Validation

  • Issue: Low Yield in

    
    . 
    
    • Cause: Polymerization of 4-chloropyridine.

    • Validation: Check the order of addition.[8] Did you add the base to the pyridine? Wrong. You must generate the alkoxide first, then add the pyridine salt.

  • Issue: High Pd levels (>20 ppm) in Method B.

    • Cause: Inefficient scavenging.

    • Validation: Perform a colorimetric test or ICP-MS on the filtrate before crystallization. If high, repeat scavenger treatment or wash the organic layer with aqueous N-acetylcysteine.

  • Issue: Boc-deprotection during reaction.

    • Cause: Temperature too high (>100°C) or base too strong.

    • Correction: Switch from NaOtBu to Cs₂CO₃ or K₃PO₄.

References

  • Yang, Q., et al. (2019).[9][10] "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide." Organic Process Research & Development, 23(10), 2210–2217.[10] [10]

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.

  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to solving ADMET challenges." Journal of Medicinal Chemistry, 54(10), 3451-3479.

  • Guidance for Industry: Q3D Elemental Impurities. (2015). U.S. Food and Drug Administration.

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Ether Cleavage During N-Boc Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of ether protecting groups during the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) group. Here, we provide in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you achieve clean, selective N-Boc deprotection.

Frequently Asked Questions (FAQs)
Q1: What is the primary cause of ether cleavage during N-Boc deprotection?

A1: The root cause of this side reaction is the strongly acidic conditions required for N-Boc removal, most commonly with trifluoroacetic acid (TFA).[1][2] The acid protonates the oxygen atom of the ether, converting the alkoxy group into a good leaving group (an alcohol).[3] The resulting carbocation or the protonated ether itself is then susceptible to nucleophilic attack.

The key issue is the generation of a reactive tert-butyl cation from the cleavage of the Boc group.[1][4] This cation is a potent electrophile that can alkylate nucleophilic sites on your molecule.[1][5] However, in the context of ether cleavage, the problem is the acid itself. Ethers that are particularly acid-labile, such as benzyl (Bn) and tert-butyl (tBu) ethers, can be cleaved directly by the strong acid in a parallel, undesired reaction.[3][6]

Q2: My substrate contains a benzyl ether, which is cleaving with TFA. What are my options?

A2: Benzyl ethers are known to be sensitive to strong acids.[6] While standard TFA conditions can cleave them, you have several alternative strategies:

  • Use a Milder Acid: Switching from TFA to a less aggressive acid can often provide the necessary selectivity. A 4M solution of HCl in an anhydrous solvent like 1,4-dioxane is a widely used and effective alternative.[7][8][9][10][11] This reagent can selectively cleave N-Boc groups while leaving many tert-butyl ethers and esters intact.[8][10][11] Other options include p-toluenesulfonic acid (p-TsOH).[7][12]

  • Incorporate Scavengers: If you must use TFA, the addition of a cation scavenger is critical. While scavengers are primarily designed to trap the tert-butyl cation from the Boc group, they can also help suppress side reactions.[1][13] Triisopropylsilane (TIS) is an excellent choice as it acts as a hydride donor, effectively reducing carbocation intermediates.[14][15][16]

  • Consider Non-Acidic Methods: For extremely sensitive substrates, avoiding acid altogether may be necessary. Methods utilizing reagents like TMSI (trimethylsilyl iodide) or thermolysis have been reported for N-Boc removal, though they come with their own compatibility considerations.[7][17]

Q3: Why are tert-butyl ethers so prone to cleavage, and how can I prevent it?

A3: tert-Butyl ethers are highly susceptible to acidic cleavage because they break via an SN1-type mechanism that proceeds through a very stable tertiary carbocation (tert-butyl cation).[3] This makes their cleavage kinetically favorable under strong acid conditions.

To prevent this, the best strategy is to use a milder acidic reagent that has shown high selectivity for N-Boc groups over t-butyl ethers. The most well-documented reagent for this purpose is 4M HCl in 1,4-dioxane .[8][10][11] This system has been shown to cleanly deprotect N-Boc groups in the presence of tert-butyl ethers and esters.[8][10][11]

Q4: How do cation scavengers like Triisopropylsilane (TIS) work, and when should I use them?

A4: Scavengers are essential additives in deprotection reactions, especially when using strong acids like TFA.[1] The N-Boc deprotection releases a tert-butyl cation.[18][19] This electrophilic carbocation can cause unwanted side reactions, such as alkylating electron-rich aromatic rings (like Tryptophan) or other nucleophiles.[1][5]

Triisopropylsilane (TIS) works by irreversibly trapping these carbocations.[14][15] It possesses a weak silicon-hydrogen (Si-H) bond and acts as a hydride donor.[13][16] The TIS transfers a hydride to the carbocation, neutralizing it and forming a stable, neutral byproduct (e.g., isobutane from the tert-butyl cation).[13][14] This prevents the cation from reacting with your substrate.

You should always use a scavenger when:

  • Your substrate contains acid-sensitive or nucleophilic functional groups (e.g., ethers, thioethers, indoles, phenols).[1][20]

  • You are using strong acid conditions (e.g., >20% TFA in DCM).

  • You observe unexplained side products or charring in your reaction.

Troubleshooting Guide
Observed Problem Probable Cause Recommended Solution
Significant loss of ether protecting group (e.g., >10% cleavage). The acidic reagent (likely TFA) is too harsh for the specific ether linkage (e.g., benzyl or t-butyl ether).Switch to a milder deprotection system. 4M HCl in dioxane is the preferred first choice for substrates with acid-sensitive ethers.[8][10][11]
Both N-Boc deprotection and ether cleavage are incomplete. Reaction conditions (time, temperature, acid concentration) are insufficient, but the acid is still strong enough to initiate some ether cleavage.Increase reaction time or consider a moderately stronger, yet selective, acid like p-TsOH.[7][12] Avoid increasing TFA concentration, as this will accelerate ether cleavage.
Formation of multiple, unidentified side products. Reactive carbocations generated during deprotection are alkylating the substrate or solvent.Add a cation scavenger to the reaction mixture. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5) .[20] TIS is highly effective at quenching carbocations.[14][15]
Substrate is an aromatic compound with a phenolic ether, which is cleaving. Phenolic ethers are particularly labile under acidic conditions.The selectivity of HCl/dioxane does not extend well to phenolic tert-butyl ethers.[8][10][11] A non-acidic deprotection method, such as using oxalyl chloride in methanol or thermolysis, may be required for these challenging substrates.[17][21]
Visualizing the Reaction: Mechanism & Workflow

To better understand the chemical challenge, it's crucial to visualize the competing reaction pathways.

Diagram 1: Competing Deprotection & Cleavage Pathways cluster_0 Desired Pathway: N-Boc Deprotection cluster_1 Undesired Pathway: Ether Cleavage Start N-Boc, R-OR' Substrate Boc_Protonated Protonated Boc Group Start->Boc_Protonated + H⁺ (TFA) Ether_Protonated Protonated Ether Start->Ether_Protonated + H⁺ (TFA) Amine_Salt Deprotected Amine Salt Boc_Protonated->Amine_Salt tBu_Cation tert-Butyl Cation Boc_Protonated->tBu_Cation Cleaved_Product Cleaved Product (Alcohol) Ether_Protonated->Cleaved_Product Diagram 2: Protocol Selection Workflow Start Identify Ether Type in Substrate Ether_Type Is the ether acid-labile? (e.g., Benzyl, t-Butyl, Phenolic) Start->Ether_Type Mild_Acid Use Milder Acid: 4M HCl in Dioxane Ether_Type->Mild_Acid Yes Std_TFA Standard Protocol: TFA with Scavenger (TIS) Ether_Type->Std_TFA No (e.g., Methyl, Ethyl) Phenolic Is it a Phenolic Ether? Mild_Acid->Phenolic Non_Acidic Consider Non-Acidic Method (e.g., Oxalyl Chloride/MeOH) Phenolic->Non_Acidic Yes

Caption: Workflow for selecting the appropriate deprotection method.

Experimental Protocols
Protocol 1: Selective N-Boc Deprotection using 4M HCl in Dioxane

This protocol is highly recommended for substrates containing acid-sensitive groups like tert-butyl ethers or esters. [8][9][10][11]

  • Preparation: Dissolve the N-Boc protected substrate (1.0 equiv.) in a minimal amount of a co-solvent like dichloromethane (DCM) or methanol if it is not fully soluble in dioxane alone. Place the solution in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: To the stirred solution, add a commercially available solution of 4M hydrogen chloride in 1,4-dioxane (5-10 equivalents). Ensure the system is protected from atmospheric moisture with a drying tube or nitrogen atmosphere.

  • Reaction: Stir the mixture at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 30 minutes to 4 hours. [8][11]5. Work-up: Upon completion, remove the solvent and excess HCl in vacuo using a rotary evaporator. The product is typically isolated as the hydrochloride salt, which can often be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.

Protocol 2: N-Boc Deprotection using TFA with a Cation Scavenger

This protocol is suitable for more robust substrates where ether cleavage is a minor concern or can be effectively suppressed with a scavenger.

  • Preparation: Dissolve the N-Boc protected substrate (1.0 equiv.) in anhydrous dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask with a magnetic stir bar.

  • Scavenger Addition: Add triisopropylsilane (TIS) to the solution. A typical scavenger cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v), meaning for every 9.5 mL of TFA, you would add 0.25 mL of TIS and 0.25 mL of water. [20]For solution-phase chemistry, adding 2-5 equivalents of TIS relative to the substrate is a good starting point.

  • TFA Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution (typically 20-50% v/v in DCM).

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until all starting material is consumed.

  • Work-up: Carefully concentrate the reaction mixture in vacuo. Co-evaporate with a solvent like toluene or DCM several times to remove residual TFA. The resulting crude product (as a trifluoroacetate salt) can then be purified or neutralized as required.

References
  • Hossain, M. A., & Jarmin, S. A. (2020). Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC. Retrieved from [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Moku, B., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, February 8). BOC Deprotection. Retrieved from [Link]

  • Jia, Y., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]

  • University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. Retrieved from [Link]

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Moku, B., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) | Request PDF. Retrieved from [Link]

  • OUCI. (n.d.). Reduction of cysteine‐S‐protecting groups by triisopropylsilane. Retrieved from [Link]

  • Jarmin, S. A., et al. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. PMC. Retrieved from [Link]

  • ResearchGate. (2018, January 4). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. Retrieved from [Link]

  • Speciality Chemicals. (n.d.). Triisopropylsilane: A Deeper Dive into its Chemical Properties and Applications. Retrieved from [Link]

  • Moku, B., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, February 9). Acids. Retrieved from [Link]

  • Donohoe, T. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A mild and selective method for N-Boc deprotection | Request PDF. Retrieved from [Link]

  • ResearchGate. (2016, March 26). Any suggestion on Boc deprotection without using acid?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522-527. Retrieved from [Link]

  • ResearchGate. (2020, February 9). Can anyone please suggest me an alternative of Thioanisol at cleavage/micro-cleavage cocktail?. Retrieved from [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. Retrieved from [Link]

  • Chem LibreTexts. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, December 27). synthesis & cleavage of benzyl ethers. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism. Retrieved from [Link]

Sources

Technical Guide: Purification Strategies for 3-Hydroxypyridine (3-HP) Removal

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sticky" Pyridine Problem

If you are reading this, you are likely staring at a TLC plate with a streak that won't resolve, or an NMR spectrum plagued by broad aromatic signals around 7.0–8.2 ppm.

3-Hydroxypyridine (3-HP) is a notorious impurity because it is amphoteric . Unlike simple pyridine (basic) or phenol (acidic), 3-HP possesses both functionalities, allowing it to exist as a cation, a neutral species, a zwitterion, or an anion depending on the pH. This "chameleon" nature means it often evades standard acid/base washes and trails on silica gel due to hydrogen bonding with silanols.

This guide provides field-proven protocols to remove 3-HP, structured by the chemical stability of your target product.

The Chemistry of the Problem (Root Cause Analysis)

To remove 3-HP, you must force it into a water-soluble ionic state. The error most chemists make is performing a "neutral" water wash or a weak extraction that leaves 3-HP in its zwitterionic or neutral form, which has significant solubility in organic solvents (especially chlorinated ones) and water.

The pH-Dependent Equilibrium

The critical data points for your separation strategy are the pKa values:

  • 
     (Pyridinium N-H):  ~4.8
    
  • 
     (Phenolic O-H):  ~8.7
    

You must operate outside the pH 5–8 window to keep 3-HP in the aqueous phase.

HP_Equilibrium Cation Cationic Form (Water Soluble) pH < 3 Neutral Neutral / Zwitterion (Organic/Water Partition) pH 5 - 8 Cation->Neutral - H+ (pKa ~4.8) Neutral->Cation + H+ Anion Anionic Form (Water Soluble) pH > 10 Neutral->Anion - H+ (pKa ~8.7) Anion->Neutral + H+

Figure 1: The pH-dependent speciation of 3-Hydroxypyridine. Effective removal requires driving the equilibrium to the far left (Cation) or far right (Anion).

Liquid-Liquid Extraction (LLE) Protocols

Prerequisite: Your product must be soluble in an organic solvent (DCM, EtOAc, or Ether).

Scenario A: Your Product is Base-Stable (Recommended)

Best for: Ethers, Amides, Aryl halides.

Since the phenolic proton of 3-HP has a pKa of ~8.7, a mild bicarbonate wash is insufficient . You must use a stronger base to fully deprotonate the hydroxyl group.

Protocol:

  • Dilute the reaction mixture with your organic solvent (DCM is preferred for solubility, but EtOAc works).

  • Wash 1: Extract the organic layer 2x with 1M NaOH (pH ~14).

    • Mechanism:[1][2] 3-HP becomes the phenolate anion (highly water-soluble) and partitions into the aqueous layer.

  • Wash 2: Wash with Brine to break any emulsions.

  • Dry: Dry organic layer over

    
    .
    
Scenario B: Your Product is Acid-Stable (Alternative)

Best for: Non-basic products sensitive to strong hydroxide.

Protocol:

  • Dilute with organic solvent.[1]

  • Wash 1: Extract the organic layer 2x with 1M HCl (pH ~0).

    • Mechanism:[1][2] 3-HP becomes the pyridinium cation (water-soluble).

  • Note: If your product contains a basic nitrogen (amine), it will also protonate and be lost to the water layer. Do not use this method for amine products.

Chromatographic Solutions

If LLE is impossible (e.g., your product is amphoteric or highly water-soluble), you must rely on chromatography. 3-HP is notorious for "streaking" on silica due to the interaction between its basic nitrogen and acidic silanols.

Normal Phase (Silica Gel)

Issue: 3-HP trails and co-elutes with polar products. Solution: Deactivate the silica.

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1%

    
      to your DCM/MeOH mobile phase.
    
  • Effect: The base competes for the acidic silanol sites on the silica, allowing 3-HP to elute as a sharper band (usually quite polar/slow) or allowing your product to move ahead of it.

Reverse Phase (C18)

Issue: 3-HP elutes in the void volume (too polar). Solution: pH Control.

  • Use a buffer at pH 3.0 (Formic acid). 3-HP will be fully ionized and elute immediately (t0), separating it from hydrophobic products.

Scavenging Resins (Solid-Phase Extraction)

For high-throughput chemistry or when aqueous workup causes emulsions.

Protocol: Cation Exchange

If your product is not an amine:

  • Dissolve crude mixture in MeOH or DCM.

  • Add Strong Acid Cation (SAC) resin (e.g., Dowex 50W or Amberlyst 15).

    • Loading: 3–4 equivalents relative to 3-HP.

  • Agitate for 1–2 hours.

    • Mechanism:[1][2] The basic nitrogen of 3-HP binds to the sulfonic acid groups on the resin.

  • Filter off the resin. The filtrate contains your product; 3-HP stays on the beads.

Decision Matrix & Data Summary

Use the following decision tree to select the safest removal method for your specific synthesis.

Removal_Strategy Start Start: Crude Reaction Mix (Contains 3-HP) Q1 Is your product Water Soluble? Start->Q1 Yes_Water Yes Q1->Yes_Water No_Water No (Organic Soluble) Q1->No_Water Resin Use Scavenging Resin (Amberlyst 15) Yes_Water->Resin RP_HPLC Reverse Phase HPLC (pH 3 Buffer) Yes_Water->RP_HPLC Q2 Is product Base Sensitive? No_Water->Q2 Yes_Base Yes (e.g., Esters) Q2->Yes_Base No_Base No Q2->No_Base Acid_Wash Wash with 1M HCl (Removes 3-HP as Cation) Yes_Base->Acid_Wash Base_Wash Wash with 1M NaOH (Removes 3-HP as Anion) No_Base->Base_Wash

Figure 2: Strategic decision tree for selecting the optimal 3-HP removal method.

Summary of Physicochemical Properties[3][4][5]
PropertyValueImplication for Workup
Water Solubility ~33 g/L (High)Do not rely on water washes at neutral pH; 3-HP will partition into both phases.
pKa 1 (NH) 4.86At pH < 3, 3-HP is cationic (water soluble).
pKa 2 (OH) 8.72At pH > 10, 3-HP is anionic (water soluble).
LogP ~0.5Low lipophilicity; prefers polar solvents.

References

  • Physicochemical Properties of 3-Hydroxypyridine. PubChem Database. National Center for Biotechnology Information. [Link]

  • Synthesis and Purification of 3-Hydroxy-2-Alkylpyridines. Canadian Journal of Chemistry. (Describes extraction from alkaline solution). [Link]

  • Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for crystallization and drying of pyridine derivatives). [Link]

  • Reaction Work-Ups and Separations. Chemistry LibreTexts. (General principles of pH-swing extraction). [Link]

Sources

Technical Support Center: Optimizing Solubility of 3-(piperidin-3-ylmethoxy)pyridine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Role: Senior Application Scientist | Topic: Physicochemical Optimization

Executive Summary

Welcome to the Technical Support Center. You are likely working with 3-(piperidin-3-ylmethoxy)pyridine HCl , a bifunctional heterocyclic amine salt. While the hydrochloride (HCl) salt form is designed for improved aqueous solubility, users frequently encounter precipitation issues during physiological buffer preparation or high-concentration stock formulation.

This guide addresses the three primary failure modes for this compound:

  • The Common Ion Effect (Precipitation in Saline/PBS).

  • pH-Dependent Deprotonation (Loss of solubility > pH 9).

  • Lipophilic Aggregation (Need for co-solvents/complexation).

Part 1: Diagnostic Troubleshooting (Q&A)
Q1: "I dissolved the powder in PBS (or 0.9% Saline), and it immediately turned cloudy. Why?"

Diagnosis: You are experiencing the Common Ion Effect .[1] The Science: Your compound is an HCl salt, meaning it dissociates into the drug cation (


) and a chloride anion (

). The solubility product constant (

) is governed by the equation:

Saline and PBS contain high concentrations of sodium chloride. By adding your drug to this matrix, you are introducing it into an environment already saturated with chloride ions. To maintain the equilibrium constant (

), the concentration of the dissolved drug (

) must decrease, forcing it out of solution as a precipitate [1].

The Fix:

  • Protocol A: Dissolve the compound in pure, deionized water first to create a concentrated stock. Only then dilute into the buffer.

  • Protocol B: Switch to a buffer system that does not use chloride as the primary anion, such as 5% Dextrose in Water (D5W) or a Gluconate/Acetate buffer , provided these are compatible with your downstream assay.

Q2: "What is the optimal pH for stability and solubility?"

Diagnosis: Incorrect ionization state. The Science: This molecule has two ionizable centers:

  • Piperidine Nitrogen: Secondary amine,

    
     (Highly basic).
    
  • Pyridine Nitrogen: Aromatic amine,

    
     (Weakly basic).
    
  • At pH < 5.0: Both nitrogens are protonated (Dicationic). Maximum Solubility.

  • At pH 7.4: The piperidine is protonated, but the pyridine is neutral (Monocationic). Moderate Solubility.

  • At pH > 10.0: Both nitrogens are deprotonated (Neutral Free Base). Minimum Solubility (High Precipitation Risk).

The Fix: Ensure your buffer pH is below 7.4 for stock solutions. If you must work at high pH, you are essentially working with a lipophilic oil; you must use a co-solvent (DMSO) or cyclodextrin carrier [2].

Q3: "I need a high concentration (>50 mM) for animal dosing. Water isn't working."

Diagnosis: Saturation limit of the semi-polar scaffold. The Fix: Use a Cyclodextrin (CD) Complex .[2] The pyridine and piperidine rings fit well into the hydrophobic cavity of


-Cyclodextrins. This "hides" the lipophilic portions of the molecule while the CD's hydroxyl outer shell interacts with water [3].
Part 2: Visual Decision Guides
Figure 1: Solubility Optimization Decision Tree

Caption: Logical workflow for selecting the correct solvent system based on target concentration and application.

SolubilityTree Start Start: Define Target Conc. LowConc Low Conc. (< 10 mM) (In vitro / Cell Culture) Start->LowConc HighConc High Conc. (> 10 mM) (In vivo / Stock Soln) Start->HighConc Aqueous Aqueous Buffer Selection LowConc->Aqueous Cosolvent Advanced Formulation HighConc->Cosolvent CheckSalt Is buffer High Salt (NaCl)? Aqueous->CheckSalt DirectDissolve Direct Dissolution (Watch pH < 8) CheckSalt->DirectDissolve No (e.g. D5W) PreDissolve Pre-dissolve in Water then dilute 1:10 CheckSalt->PreDissolve Yes (PBS/Saline) Route Route of Admin? Cosolvent->Route DMSO 10% DMSO + 40% PEG400 (IP/SC Compatible) Route->DMSO IP / SC Cyclo 20% HP-beta-Cyclodextrin (IV Compatible / Non-toxic) Route->Cyclo IV / Sensitive

Part 3: Validated Formulation Protocols
Protocol A: The "Safe-Start" Dissolution (Standard)

Use this for general stock preparation to avoid the Common Ion Effect.

  • Weighing: Weigh the target amount of 3-(piperidin-3-ylmethoxy)pyridine HCl.

  • Primary Solvent: Add pure deionized water (Milli-Q) to 80% of the final target volume.

    • Why? Maximizes the dissociation of the HCl salt without external chloride pressure.

  • Agitation: Vortex at 1500 RPM for 30 seconds. If particles remain, sonicate for 5 minutes at room temperature.

  • Buffering: Slowly add 10x PBS or concentrated saline to reach the final volume and salt concentration.

    • Observation: Watch for cloudiness. If cloudiness appears upon adding salt, your concentration exceeds the

      
       in saline.[1] You must dilute or switch to Protocol B.
      
Protocol B: Cyclodextrin Complexation (High Solubility)

Use this for animal studies requiring high doses without toxic organic solvents like DMSO.

ComponentFunctionConcentration
HP-

-CD
Carrier Molecule20% w/v
Water/Saline Vehicleq.s.
Drug Active AgentUp to 50 mg/mL
  • Vehicle Prep: Dissolve 20g of (2-Hydroxypropyl)-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in 80mL of water. Stir until clear.
  • Drug Addition: Add the HCl salt slowly to the CD solution while stirring magnetically.

  • Equilibration: Stir for 30–60 minutes. The hydrophobic pyridine/piperidine rings will displace water in the CD cavity, forming a soluble inclusion complex.

  • Filtration: Sterilize using a 0.22

    
     PVDF filter (Do not use Nylon, as it binds some amines).
    
Part 4: Physicochemical Data Summary
ParameterValue (Approx)Implication for Solubility
Molecular Weight ~228.7 (HCl salt)Small molecule; diffusion is fast.
pKa (Piperidine) 11.0Protonated at physiological pH (Good solubility).
pKa (Pyridine) 5.2Uncharged at physiological pH (Lipophilic risk).
LogP (Free Base) ~1.2 - 1.5Moderately lipophilic; requires help at neutral pH.
Salt Form HydrochlorideSusceptible to Common Ion Effect in Saline.
References
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3][4][5] Advanced Drug Delivery Reviews.

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

  • Jansook, P., et al. (2018). Cyclodextrins: structure, physicochemical properties and pharmaceutical applications.[][7] International Journal of Pharmaceutics.

Sources

Technical Support Center: Resolution of Racemic 3-(piperidin-3-ylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: RES-3-PIP-PYR-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Protocol Design & Troubleshooting for Chiral Resolution of 3-Substituted Piperidine Ethers

Executive Summary & Molecule Analysis

User Query: Optimization of the optical resolution of racemic 3-(piperidin-3-ylmethoxy)pyridine.

Technical Assessment: The target molecule contains a basic secondary amine (piperidine) and a pyridine ring linked via a methylene-ether bridge. The chirality resides at the C3 position of the piperidine ring.

  • pKa Differential: The piperidine nitrogen (

    
    ) is significantly more basic than the pyridine nitrogen (
    
    
    
    ). This dictates that diastereomeric salt formation will occur selectively at the piperidine nitrogen.
  • Resolution Strategy: Due to the conformational flexibility of the 3-substituted piperidine ring, Classical Diastereomeric Salt Resolution is the primary recommendation for scalability. Chiral HPLC is recommended for analytical monitoring and small-scale purification (<100 mg).

Primary Resolution Workflow (Classical Method)

This protocol utilizes the solubility difference between diastereomeric salts formed with chiral acids.[1][2] Based on structural analogs (e.g., ethyl nipecotate, 3-methylpiperidine), Dibenzoyl-L-tartaric acid (L-DBTA) and (S)-Mandelic acid are the highest-probability resolving agents.

Workflow Diagram

ResolutionWorkflow Start Racemic 3-(piperidin-3-ylmethoxy)pyridine Agent Add Resolving Agent (0.5 - 1.0 eq L-DBTA or S-Mandelic Acid) Start->Agent Solvent Solvent System (EtOH/H2O or MeOH/Acetone) Agent->Solvent Heat Heat to Reflux (Clear Solution) Solvent->Heat Cool Controlled Cooling (1-2°C/min) Heat->Cool Filter Filtration Cool->Filter Cake Solid Cake (Enriched Diastereomer) Filter->Cake Precipitate Liquor Mother Liquor (Opposite Enantiomer) Filter->Liquor Filtrate Recryst Recrystallization (Repeat until constant mp/rotation) Cake->Recryst Recryst->Liquor Recycle FreeBase Free Basing (NaOH/DCM Extraction) Recryst->FreeBase Final Pure (S)- or (R)- Enantiomer FreeBase->Final

Caption: Figure 1.[3][4][5][6] Standard workflow for the diastereomeric salt resolution of 3-substituted piperidines. The critical decision point is the choice of resolving agent and solvent system.

Step-by-Step Protocol

Phase A: Screening (Micro-Scale)

Do not commit the entire batch immediately. Perform a screen with 100 mg aliquots.

VariableRecommendationRationale
Resolving Agents 1. Di-benzoyl-L-tartaric acid (L-DBTA)2. (S)-Mandelic Acid3.[2][7] Di-p-toluoyl-L-tartaric acid (L-DTTA)Tartaric acid derivatives form rigid "clamshell" structures around amines, often yielding crystalline salts where simple acids fail.
Solvent Systems 1. Ethanol (95%)2. Acetone/Methanol (9:1)3. Isopropanol/Water (9:1)Piperidine salts are often too soluble in pure MeOH/Water. Acetone acts as an anti-solvent to drive precipitation.
Stoichiometry 0.5 eq (Half-molar) vs 1.0 eqStart with 1.0 eq . If no crystals form, try 0.5 eq (the "Pope-Peachey" method) to precipitate only the less soluble salt.
Phase B: Preparative Execution (Example Protocol)

Based on analogous resolution of 3-substituted piperidines [1, 2].

  • Dissolution: Dissolve 10.0 g (48.5 mmol) of racemic 3-(piperidin-3-ylmethoxy)pyridine in 100 mL of Ethanol (95%) .

  • Addition: Add 17.4 g (48.5 mmol) of Di-benzoyl-L-tartaric acid (L-DBTA) .

  • Reflux: Heat the mixture to reflux (

    
    ) until a clear solution is obtained.
    
    • Troubleshooting: If solids persist, add small amounts of water or methanol until clear.

  • Crystallization: Remove heat and allow the flask to cool slowly to room temperature over 4 hours. Then, cool to

    
     for 2 hours.
    
  • Filtration: Filter the white precipitate. Save the mother liquor (contains the opposite enantiomer).

  • Recrystallization: Suspend the wet cake in boiling ethanol. Add minimal water to dissolve if necessary. Cool and filter again. Repeat until the melting point is constant.

  • Free Basing:

    • Suspend the purified salt in DCM (

      
      ).
      
    • Add

      
       (
      
      
      
      ) and stir vigorously for 30 mins. pH must be
      
      
      .
    • Separate phases. Extract aqueous layer

      
       with DCM.
      
    • Dry organics over

      
       and concentrate to yield the chiral amine.
      

Analytical Verification (Chiral HPLC)

You cannot rely on optical rotation (


) alone for process development. Use Chiral HPLC to determine Enantiomeric Excess (

).[8]

Recommended Method:

  • Column: Chiralpak IA or Chiralpak AD-H (Amylose-based columns generally work best for piperidines).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Critical: The 0.1% Diethylamine (DEA) is mandatory. Without it, the basic piperidine nitrogen will interact with silanols on the column, causing severe peak tailing and loss of resolution.

  • Detection: UV at 254 nm (Pyridine chromophore).[9]

Troubleshooting Guide (FAQ)

Issue 1: The mixture "oiled out" instead of crystallizing.

Diagnosis: The salt is likely solvated or the solvent is too polar/impure. Corrective Actions:

  • Re-dissolve and Seed: Heat the oil back into solution. If you have any crystals from a micro-screen, add a seed crystal at

    
    .
    
  • Change Solvent: Switch from Ethanol to Acetone/Methanol . Acetone is a poor solvent for the salt and promotes lattice formation over oiling.

  • Scratching: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface to induce nucleation.

Issue 2: Enantiomeric Excess (ee) is low (< 50%) after first filtration.

Diagnosis: "Eutectic entrapment" or rapid precipitation. Corrective Actions:

  • Slower Cooling: Wrap the flask in a towel or use a programmable bath to cool at

    
    . Rapid cooling traps the mother liquor (containing the wrong enantiomer) inside the crystal lattice.[1]
    
  • Recrystallize: Do not discard. A low ee solid can often be upgraded to

    
     ee with 1-2 recrystallizations.
    
Issue 3: How do I determine the Absolute Configuration ((R) vs (S))?

Diagnosis: Optical rotation sign (+/-) does not inherently correlate to (R)/(S) configuration. Corrective Actions:

  • X-Ray Crystallography: If the diastereomeric salt forms good crystals, this is the gold standard. The heavy atoms in DBTA or Bromine (if derivatized) help determination.

  • Mosher's Amide: React the free amine with (R)- and (S)-MTPA chloride. Analyze via

    
    -NMR.[7] The shift differences in the piperidine ring protons will reveal the configuration [3].
    
Issue 4: Can I use enzymes instead?

Answer: For the resolution of the amine, it is difficult. Lipases (e.g., CAL-B) work on alcohols/esters.

  • Alternative: If you can access the precursor alcohol before ether formation, you can kinetically resolve the alcohol using vinyl acetate and Candida antarctica Lipase B [4]. However, for the final amine ether, chemical resolution is superior.

References

  • Preparation of (S)-mandelate salt of racemic ethyl nipecotate. Source: Patent EP1341762A1 (Pfizer Products Inc). Relevance: Establishes Mandelic acid as a prime resolving agent for 3-substituted piperidines.[2][10] URL:

  • Resolution of 3-methylpiperidine (Structural Analog). Source: BenchChem Technical Library / Tetrahedron: Asymmetry 16 (2005). Relevance: Confirms efficacy of Tartaric acid derivatives for simple 3-substituted piperidines. URL:

  • Determination of Absolute Configuration via Mosher's Method. Source: Hoye, T. R., et al. "A Practical Guide to Mosher's Method." Nature Protocols (2007). Relevance: Standard protocol for NMR-based configuration assignment of secondary amines. URL:

  • Chemo-Enzymatic Synthesis of Stereoenriched Piperidines. Source:Journal of the American Chemical Society (2022). Relevance: Discusses alternative enzymatic routes if salt resolution fails. URL:[5]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling pyridine derivatives and chiral acids.

Sources

Validation & Comparative

1H NMR Characterization Guide: 3-(piperidin-3-ylmethoxy)pyridine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Characterization of 3-(piperidin-3-ylmethoxy)pyridine HCl Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical framework for the structural validation of 3-(piperidin-3-ylmethoxy)pyridine dihydrochloride , a scaffold often utilized in nicotinic acetylcholine receptor (nAChR) ligand research. Unlike standard spectral databases that list static peaks, this comparative guide focuses on the dynamic behavior of the molecule under different analytical conditions.

We compare the HCl salt form against its Free Base alternative and analyze the impact of Solvent Selection (DMSO-d₆ vs. D₂O) . These comparisons are critical for researchers to differentiate true structural signals from salt-induced artifacts and solvent-exchange phenomena.

Part 1: Structural Logic & Proton Assignment

To interpret the NMR spectrum accurately, we must deconstruct the molecule into three distinct magnetic environments. The presence of a chiral center at the piperidine C3 position induces diastereotopicity in the adjacent methylene linker, a feature often overlooked in automated assignments.

Structural Diagram & Numbering

The following diagram illustrates the connectivity and the specific proton environments discussed in the protocol.

G cluster_0 Aromatic Region (Deshielded) cluster_1 Linker Region (Diastereotopic) cluster_2 Aliphatic Amine (Shielded) Pyridine Pyridine Ring (H-2, H-4, H-5, H-6) δ 7.5 - 8.6 ppm Linker Ether Linker (-O-CH2-) δ 4.0 - 4.2 ppm Pyridine->Linker C3-O Bond Piperidine Piperidine Ring (H-2' to H-6') δ 1.4 - 3.4 ppm Linker->Piperidine C3' Attachment NH Ammonium Protons (NH2+) δ 9.0 - 9.5 ppm (Visible in DMSO) Piperidine->NH HCl Salt Form

Caption: Magnetic environments of 3-(piperidin-3-ylmethoxy)pyridine HCl. Note the distinct zoning between aromatic, ether, and aliphatic amine signals.

Part 2: Comparative Analysis

This section objectively compares the spectral performance of the HCl salt in different solvents and against its free base form.

Comparison 1: Solvent Selection (DMSO-d₆ vs. D₂O)

Objective: Determine the optimal solvent for full structural elucidation.

FeatureDMSO-d₆ (Recommended) D₂O (Alternative) Impact on Interpretation
Ammonium (NH₂⁺) Signal Visible (Broad singlets, ~9.0–9.5 ppm)Invisible (Exchanges with D₂O)DMSO is required to verify the stoichiometry of the HCl salt (1.0 vs 2.0 eq).
Water Peak Interference ~3.33 ppm (Usually distinct from signals)~4.79 ppm (Variable)D₂O residual peak often overlaps with the ether linker (~4.1 ppm) or obscures integration.
Resolution High viscosity may broaden peaks slightly.Sharp lines, excellent resolution.D₂O is superior for coupling constant (

) analysis of the aliphatic ring but fails to show salt protons.

Verdict: Use DMSO-d₆ for initial characterization to prove salt formation. Use D₂O only if high-resolution coupling analysis of the piperidine ring is required and the NH signal is irrelevant.

Comparison 2: HCl Salt vs. Free Base

Objective: Validate the conversion of the starting material (free base) to the final product (salt).

Proton EnvironmentFree Base Shift (δ) HCl Salt Shift (δ) Shift Difference (Δδ) Mechanistic Cause
Piperidine α-Protons (H-2', H-6') 2.6 – 3.0 ppm3.1 – 3.5 ppm +0.5 ppm Protonation of Nitrogen creates a positive charge, strongly deshielding adjacent protons.
Pyridine Protons 7.2 – 8.3 ppm7.6 – 8.6 ppm +0.3 ppmPyridine nitrogen may also be protonated (dihydrochloride), causing a global downfield shift.
Ether Linker (-O-CH₂-) ~3.9 ppm4.1 – 4.2 ppm +0.2 ppmInductive effect from the protonated piperidine ring.

Key Insight: The most reliable indicator of successful salt formation is the downfield shift of the piperidine α-protons (H-2' and H-6') and the appearance of exchangeable protons in the 9.0+ ppm region.

Part 3: Detailed Characterization Data

The following data represents the expected chemical shifts in DMSO-d₆ at 400 MHz.

1. Aromatic Region (Pyridine) [1][2]
  • δ 8.58 (d, J=2.8 Hz, 1H, H-2): Most deshielded due to proximity to Pyridine Nitrogen and Ether Oxygen.

  • δ 8.45 (dd, J=4.8, 1.5 Hz, 1H, H-6): Deshielded by Pyridine Nitrogen.

  • δ 7.82 (ddd, 1H, H-4): Para to the ether linkage.

  • δ 7.65 (dd, 1H, H-5): Shielded relative to other aromatic protons.

2. The Linker (Diastereotopic Effect)
  • δ 4.15 (m, 2H, -O-CH₂-):

    • Critical Observation: Because the adjacent piperidine C-3 is a chiral center, these two protons are diastereotopic . They may not appear as a simple doublet. In high-field NMR (500+ MHz), they often resolve into an ABX system or two distinct multiplets. In lower fields (300 MHz), they may appear as a broadened doublet.

3. Aliphatic Region (Piperidine) [2][3]
  • δ 9.20 & 9.50 (br s, 2H, NH₂⁺): Distinct peaks for axial/equatorial protons on the charged nitrogen.

  • δ 3.35 (m, 1H, H-2' eq) and δ 3.15 (m, 1H, H-6' eq): Downfield shifted due to salt form.

  • δ 2.85 (m, 1H, H-2' ax) and δ 2.70 (m, 1H, H-6' ax): Axial protons typically shielded relative to equatorial.

  • δ 2.25 (m, 1H, H-3'): The methine proton at the chiral center.

  • δ 1.40 – 1.90 (m, 4H, H-4', H-5'): Multiplets for the remaining ring protons.

Part 4: Experimental Protocol
Workflow: Salt Validation via 1H NMR

Workflow Start Sample: 3-(piperidin-3-ylmethoxy)pyridine HCl Prep Preparation: Dissolve 5-10 mg in 0.6 mL DMSO-d6 (Ensure dry solvent to minimize water peak) Start->Prep Acquire Acquisition: Pulse: 30° | Delay: 1.0s | Scans: 16-64 Temp: 298 K Prep->Acquire Check1 Check 1: NH Region (8-10 ppm) Acquire->Check1 Result1 Peaks Present: Salt confirmed Check1->Result1 Yes Result2 No Peaks: Free Base or D2O Exchange Check1->Result2 No Check2 Check 2: Linker Splitting Result1->Check2 Result3 Complex Multiplet: Confirms Chiral C3 influence Check2->Result3

Caption: Step-by-step decision tree for validating the salt form and chiral influence.

Methodology Details
  • Sample Preparation: Weigh 5–10 mg of the solid. Add 0.6 mL of DMSO-d₆ (99.9 atom% D).

    • Note: Avoid CDCl₃ if the salt is hygroscopic or insoluble. If the solution is cloudy, the salt has not dissolved; switch to DMSO or Methanol-d₄.

  • Acquisition Parameters:

    • Relaxation Delay (d1): Set to at least 1.0s (preferably 5.0s for quantitative integration of the ratio between Pyridine and Piperidine protons).

    • Spectral Width: -2 to 14 ppm (to capture the downfield NH protons).

  • Processing:

    • Reference the spectrum using the residual DMSO quintet at δ 2.50 ppm .

    • Apply an exponential window function (LB = 0.3 Hz) to resolve the coupling in the aromatic region.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for general shift assignment and salt effects).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • AIST Spectral Database for Organic Compounds (SDBS). SDBS No. 378 (Pyridine) and SDBS No. 1656 (Piperidine). National Institute of Advanced Industrial Science and Technology. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Reference for diastereotopic proton analysis and ABX systems).

Sources

A Senior Application Scientist's Guide to Distinguishing 3-yl and 4-yl Piperidine Isomers by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive, in-depth technical comparison and experimental workflow for unambiguously distinguishing between 3-yl and 4-yl substituted piperidine isomers using Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating analytical strategy.

Introduction: The Ubiquitous Piperidine and a Common Analytical Challenge

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals targeting the central nervous system and beyond.[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it a privileged structure. However, this versatility also presents a common challenge during synthesis and characterization: distinguishing between positional isomers, particularly the 3-substituted (3-yl) and 4-substituted (4-yl) variants.

While chromatographic and mass spectrometry methods can confirm the presence of an isomer pair, they often fall short of definitive structural assignment. NMR spectroscopy, by probing the unique electronic environment and connectivity of each atom, stands as the gold standard for this task. This guide outlines a systematic NMR-based approach, from simple 1D experiments to definitive 2D correlations, to confidently assign the structure of your substituted piperidine.

Part 1: The Fundamental Difference: Molecular Symmetry

The most fundamental and diagnostically powerful difference between 3-yl and 4-yl piperidine isomers lies in their molecular symmetry. This intrinsic property directly dictates the number of unique signals observed in both ¹H and ¹³C NMR spectra.

A 4-substituted piperidine, assuming a non-chiral substituent and a stable chair conformation, possesses a C₂ axis of symmetry passing through the nitrogen atom and the C4 carbon. Consequently, the carbons and protons on opposite sides of the ring become chemically and magnetically equivalent (e.g., C2 is equivalent to C6, and the protons on C2 are equivalent to those on C6).

Conversely, a 3-substituted piperidine lacks this symmetry element. The substituent at the C3 position renders every other carbon and proton on the piperidine ring chemically distinct. This fundamental difference is the first and most critical clue in distinguishing the two isomers.

cluster_4yl 4-yl Piperidine (Symmetrical) cluster_3yl 3-yl Piperidine (Asymmetrical) a C4-R b C3 & C5 (Equivalent) a->b c C2 & C6 (Equivalent) b->c d N1 c->d d->c e C3-R f C2 (Unique) e->f j N1 f->j g C4 (Unique) g->e h C5 (Unique) h->g i C6 (Unique) i->h j->i

Caption: Symmetry comparison of 4-yl and 3-yl piperidines.

Part 2: 1D NMR Analysis: Your First Look

One-dimensional (1D) NMR spectra often provide enough information to make a preliminary, and sometimes definitive, assignment.

¹³C NMR: The Clearest Indicator

Due to the wide chemical shift range and the common practice of proton decoupling, ¹³C NMR is frequently the most straightforward method for distinguishing these isomers.[2] Proton-decoupled spectra display a single sharp peak for each unique carbon atom, making a simple peak count highly informative.[2][3]

  • 4-yl Isomer: Expect 4 signals for the piperidine ring carbons (C4, C3/C5, C2/C6, and the carbon attached to the substituent if it's unique).

  • 3-yl Isomer: Expect 6 signals for the piperidine ring carbons (C1, C2, C3, C4, C5, C6).

¹H NMR: A More Nuanced Picture

While ¹H NMR spectra are often more complex due to proton-proton (spin-spin) coupling, they provide a wealth of structural information. The key is again to look for symmetry.

  • 4-yl Isomer: The spectrum will appear simpler and more symmetrical. You will observe two distinct multiplets for the axial and equatorial protons at the C2/C6 positions and two for the C3/C5 positions.

  • 3-yl Isomer: The spectrum will be significantly more complex, with distinct signals expected for the protons at C2, C3, C4, C5, and C6, often resulting in a crowded and overlapping aliphatic region.

Pro-Tip: The Impact of Conformation The piperidine ring exists in a dynamic chair-chair interconversion.[4] The rate of this exchange can affect peak shapes. Axial and equatorial protons have distinct chemical shifts and coupling constants.[4] For instance, axial-axial couplings (³J_ax,ax) are typically large (10-13 Hz), while axial-equatorial (³J_ax,eq) and equatorial-equatorial (³J_eq,eq) couplings are smaller (2-5 Hz).[5] Analyzing these coupling constants can provide conformational insights in addition to confirming connectivity.

NMR Experiment Expected Outcome for 3-yl Piperidine Expected Outcome for 4-yl Piperidine
¹³C NMR 6 unique signals for the piperidine ring carbons.4 unique signals for the piperidine ring carbons.
¹H NMR Complex, asymmetrical spectrum. Up to 11 unique proton signals for the ring.Simpler, symmetrical spectrum. Fewer sets of signals due to equivalence.

Part 3: 2D NMR Spectroscopy: Unambiguous Confirmation

When 1D spectra are ambiguous due to signal overlap or complex substitution patterns, two-dimensional (2D) NMR techniques are essential for providing definitive proof of structure.

COSY (Correlation Spectroscopy): Mapping the ¹H-¹H Connectivity

A COSY experiment reveals which protons are coupled to each other, typically through 2 or 3 bonds.[6][7] This allows you to "walk" around the piperidine ring, tracing the proton connectivity from one position to the next.

Workflow:

  • Identify a starting point, usually the unique proton at the point of substitution (the C-H proton at C3 or C4).

  • Trace the cross-peaks from this proton to its neighbors.

  • From those neighbors, trace their correlations to the next protons in the spin system.

  • For the 3-yl Isomer: The proton at C3 will show correlations to protons on two different carbons: C2 and C4. This branching pattern is a key signature.

  • For the 4-yl Isomer: The proton at C4 will show correlations to protons on the equivalent C3 and C5 carbons. From C3/C5, you would then see a correlation to the protons on the equivalent C2/C6 carbons.

COSY Connectivity 'Walk' cluster_3yl 3-yl Isomer cluster_4yl 4-yl Isomer H3 H3 H2 H2 H3->H2 H4 H4 H3->H4 H6 H6 H5 H5 H4->H5 H4_iso H4 H3_H5 H3/H5 H4_iso->H3_H5 H2_H6 H2/H6 H3_H5->H2_H6

Caption: Idealized COSY correlation pathways for each isomer.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment creates a 2D map correlating each proton signal to the signal of the carbon it is directly attached to.[8][9] Its primary functions in this context are:

  • Confirming Carbon Counts: It definitively confirms how many unique CH and CH₂ groups are present.

  • Assigning the Carbon Spectrum: Once the proton spectrum is assigned via COSY, the HSQC allows for the direct and unambiguous assignment of the attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The Definitive Proof

The HMBC experiment is often the final piece of the puzzle, showing correlations between protons and carbons over 2 to 3 bonds.[6][10] This is exceptionally powerful for identifying the point of substitution. The key is to look for correlations from the protons on the substituent (R-group) to the piperidine ring.

Key HMBC Correlations for Isomer Distinction
For the 3-yl Isomer:
1. Protons on the substituent (R) show a cross-peak to the C3 carbon of the piperidine ring.
2. The proton at H2 shows a cross-peak to C4 .
3. The proton at H4 shows a cross-peak to C2 .
For the 4-yl Isomer:
1. Protons on the substituent (R) show a cross-peak to the C4 carbon of the piperidine ring.
2. The proton at H4 shows cross-peaks to the equivalent C3/C5 carbons.
3. The protons at H2/H6 show cross-peaks to C4 .

Observing the correlation from the substituent's protons to either C3 or C4 provides irrefutable evidence for the substitution pattern.

Part 4: Experimental Design and Practical Workflow

Recommended Experimental Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified piperidine isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

    • Ensure the sample is free of particulate matter by filtering through a glass wool plug into a clean, dry NMR tube.

    • The presence of paramagnetic impurities can broaden signals; ensure high sample purity.[4]

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum to assess purity and signal dispersion.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A simple count of the signals in the aliphatic region may be sufficient to assign the isomer.

    • If ambiguity remains, proceed to 2D NMR acquisition. A standard suite of experiments includes:

      • COSY (for ¹H-¹H connectivity)

      • HSQC (for ¹H-¹³C one-bond correlation)

      • HMBC (for ¹H-¹³C long-range correlation)

  • Data Analysis Workflow:

A Prepare Sample B Acquire 1D ¹H and ¹³C NMR A->B C Count ¹³C Ring Signals B->C D 6 Signals? C->D Yes E 4 Signals? C->E Yes H Ambiguous? (Overlap/Complex) C->H No F Assign as 3-yl Isomer D->F G Assign as 4-yl Isomer E->G K Definitive Structure Confirmation F->K G->K I Acquire 2D NMR (COSY, HSQC, HMBC) H->I J Analyze HMBC: R-group protons correlate to C3 or C4? I->J J->K

Caption: Recommended workflow for isomer differentiation.

Troubleshooting Common Issues
  • Broad Peaks: Piperidine protons, especially those adjacent to the nitrogen (C2/C6), can be broadened due to the nitrogen's quadrupole moment or slow ring inversion on the NMR timescale.[4] Acquiring the spectrum at a different temperature (Variable Temperature or VT-NMR) can often sharpen these signals by either speeding up or "freezing out" the conformational exchange.[4][11]

  • Solvent Effects: If signals are heavily overlapped, changing the deuterated solvent can alter the chemical shifts and resolve the signals. Aromatic solvents like benzene-d₆ are known to induce significant shifts.[4]

Conclusion

Distinguishing between 3-yl and 4-yl piperidine isomers is a critical task in chemical synthesis and drug development that is reliably solved by a systematic application of NMR spectroscopy. The analysis hinges on a foundational understanding of molecular symmetry, which dictates the number of signals in 1D spectra and provides the most immediate clue. While ¹³C NMR often gives a clear numerical answer, a full suite of 2D experiments—particularly COSY for proton connectivity and HMBC for long-range correlations to the substitution site—provides an unassailable, self-validating dataset for definitive structural assignment. By following the workflow presented in this guide, researchers can confidently and efficiently characterize their piperidine-containing molecules.

References

  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. National Center for Biotechnology Information. [Link]

  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. National Center for Biotechnology Information. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. [Link]

  • Piperidines ESI-revised3. The Royal Society of Chemistry. [Link]

  • Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Springer. [Link]

  • Coupling constant values of compounds 30-37, 15, 22 and 29 (J, Hz). ResearchGate. [Link]

  • 2D NMR FOR THE CHEMIST. University of Missouri-St. Louis. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journals. [Link]

  • J-coupling. Wikipedia. [Link]

  • 2D NMR Spectroscopy: Fundamentals, Methods and Applications. News-Medical. [Link]

  • Comparison of 1H-NMR and 13C-NMR. Slideshare. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein-Journals. [Link]

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. [Link]

  • Tables For Organic Structure Analysis. University of Colorado Boulder. [Link]

  • NMR Coupling Constants. Iowa State University Chemical Instrumentation Facility. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin-Madison. [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • NMR 5: Coupling Constants. YouTube. [Link]

  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Indian Institute of Technology Bombay. [Link]

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Precision in the Mist: A Comparative Guide to Purity Analysis of Hygroscopic Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Estimated Reading Time: 12 Minutes

Introduction: The "Triple Threat" of Amine Salts

In pharmaceutical and chemical development, amine hydrochloride salts are ubiquitous due to their improved solubility and bioavailability compared to free bases. However, analyzing their purity presents a "Triple Threat" that often renders standard protocols ineffective:

  • Hygroscopicity: These salts avidly absorb atmospheric moisture.[1] A sample weighed on an open benchtop can gain 1–5% mass in minutes, invalidating weight-based assay calculations immediately.

  • Counter-Ion Interference: The presence of the hydrochloride (strong acid) counter-ion suppresses the basicity of the amine, making direct aqueous titration impossible.

  • Detection Limits: Many aliphatic amines lack UV chromophores, making standard HPLC-UV invisible to the analyte or forcing reliance on low-wavelength detection (200–210 nm) where solvent noise is high.

This guide objectively compares the three most robust methodologies for overcoming these challenges: Non-Aqueous Titration (NAT) , Quantitative NMR (qNMR) , and HPLC with Charged Aerosol Detection (HPLC-CAD) .

Comparative Methodology Analysis

Method A: Non-Aqueous Titration (The Pharmacopeial Workhorse)

Best for: Routine QC, High Precision, Bulk Assay (Gram Scale)

The Science: Aqueous titration fails because water levels the acidity of H3O+, making the amine too weak to titrate. By switching to Glacial Acetic Acid , we eliminate the leveling effect. However, the hydrochloride counter-ion (


) is a weak base that interferes. The addition of Mercuric Acetate  sequesters the chloride as un-ionized 

, liberating the acetate ion which acts as a strong base that can be titrated against Perchloric Acid.[2]

Pros:

  • High Precision: RSD < 0.2% is achievable.

  • Equipment: Low cost (Potentiometric Titrator).

  • Official Status: Gold standard in USP/EP monographs.

Cons:

  • Toxic Waste: Generates mercury-contaminated waste.

  • Specificity: Non-specific; titrates any base present.

  • Sample Requirement: Requires significant mass (100–300 mg).

Method B: Quantitative NMR (The Absolute Reference)

Best for: Reference Standard Qualification, Structure Elucidation, Limited Sample

The Science: qNMR relies on the direct proportionality between signal integration and the number of nuclei.[3] It is a primary ratio method. If an Internal Standard (IS) of known purity is used, the purity of the amine can be determined without a reference standard of the amine itself.[3]

Pros:

  • Absolute Quantification: No reference standard of the analyte needed.[3]

  • Specificity: Can distinguish the amine from impurities and residual solvents.

  • Speed: Rapid data acquisition once parameters are set.

Cons:

  • Hygroscopicity Risk: The critical error source is weighing. If the sample absorbs water during weighing, the mass (

    
    ) increases, artificially lowering the calculated purity.
    
  • Cost: Requires expensive instrumentation (400 MHz+ NMR).

Method C: HPLC-CAD (The Modern Profiler)

Best for: Impurity Profiling, Stability Studies, Low Sample Mass

The Science: Charged Aerosol Detection (CAD) is a universal detector that measures the charge carried by aerosol particles.[4] Unlike UV, it does not require a chromophore. Unlike Refractive Index (RI), it is compatible with gradient elution. It detects the amine cation and potentially the counter-ion if separated.

Pros:

  • Universal Detection: Sees the amine, counter-ion, and non-chromophoric impurities.

  • Sensitivity: High sensitivity (ng levels) compared to titration.

  • Gradient Compatible: Allows separation of complex mixtures.

Cons:

  • Response Factors: Response is not perfectly linear; requires linearization or polynomial curve fitting.

  • Precision: Generally lower precision (RSD 1–2%) than titration; better for impurities than assay.

Data Presentation & Decision Matrix

Table 1: Performance Metrics Comparison
FeatureNon-Aqueous TitrationqNMR (Internal Std)HPLC-CAD
Precision (RSD) High (< 0.5%)Medium (< 1.0%)Low (< 2.0%)
Specificity Low (Total Base)High (Structural)High (Separation)
Sample Mass High (100–500 mg)Low (10–20 mg)Very Low (< 1 mg)
Water Interference Critical (Must use Acetic Anhydride)Critical (Weighing Error)Low (Dissolved in mobile phase)
Toxicity High (Mercury/Perchloric)Low (Deuterated Solvents)Low (Standard Solvents)
Primary Use Assay / Purity %Reference QualificationImpurity Profiling
Figure 1: Analytical Workflow Decision Tree

DecisionTree Start Start: Purity Analysis of Hygroscopic Amine HCl Q1 Is the Sample Mass Limited? (< 50 mg available) Start->Q1 Q2 Is a Reference Standard Available? Q1->Q2 No Method_qNMR Method: qNMR (Use Glove Box for Weighing) Q1->Method_qNMR Yes Q3 Is Impurity Profiling Required? Q2->Q3 Yes Q2->Method_qNMR No (Need Absolute Purity) Method_NAT Method: Non-Aqueous Titration (Perchloric Acid + Hg Acetate) Q3->Method_NAT No (Assay Only) Method_CAD Method: HPLC-CAD (Universal Detection) Q3->Method_CAD Yes (Detect Impurities)

Caption: Logical workflow for selecting the appropriate analytical method based on sample availability and data requirements.

Detailed Experimental Protocols

Protocol A: Non-Aqueous Titration (The "Anhydrous" Protocol)

Warning: Perchloric acid is an oxidizer. Mercuric acetate is toxic. Handle in a fume hood.

Reagents:

  • 0.1 N Perchloric Acid in Glacial Acetic Acid (Standardized).[5]

  • Mercuric Acetate Solution (6% w/v in Glacial Acetic Acid).

  • Crystal Violet Indicator (or Potentiometric Electrode).

  • Critical Additive: Acetic Anhydride (to scavenge water).[5]

Step-by-Step:

  • Water Correction: Determine water content of the sample via Karl Fischer (KF) titration immediately before weighing for assay.

  • Dissolution: Weigh ~200 mg of amine HCl salt into a clean titration beaker. Add 50 mL of Glacial Acetic Acid.

  • Halide Sequestration: Add 10 mL of Mercuric Acetate solution. Note: This converts

    
     to 
    
    
    
    and
    
    
    .
  • Dehydration: Add 2 mL of Acetic Anhydride to ensure the solvent system is anhydrous (water levels the endpoint). Allow to stand for 10 minutes.

  • Titration: Titrate with 0.1 N Perchloric Acid potentiometrically.

    • Endpoint: Largest jump in potential (mV).

  • Calculation:

    
    
    Where V=Volume (mL), N=Normality, MW=Molecular Weight, W=Sample Weight (mg).
    
Protocol B: qNMR with Hygroscopic Handling

The "Rapid Transfer" Technique.

Reagents:

  • Solvent: DMSO-

    
     (Dry, ampule grade).
    
  • Internal Standard (IS): Maleic Acid or Dimethyl Sulfone (Traceable Grade).

Step-by-Step:

  • Environment: Perform all weighing in a Glove Box or low-humidity bag (

    
     RH) to prevent mass error.
    
  • Preparation: Weigh ~10 mg of Internal Standard (

    
    ) and ~10 mg of Amine HCl Sample (
    
    
    
    ) directly into the same NMR tube or a small vial. Record weights to 0.001 mg.
  • Dissolution: Add 0.6 mL DMSO-

    
    . Cap immediately.
    
  • Acquisition:

    • Pulse angle:

      
      .
      
    • Relaxation delay (

      
      ): 
      
      
      
      (usually 30-60s) to ensure full relaxation.
    • Scans: 16–64 (for S/N > 200).

  • Processing: Phase and baseline correct manually. Integrate the IS peak and a unique Amine peak (non-exchangeable protons, e.g., C-H next to nitrogen).

  • Calculation:

    
    
    

Expert Insights & Troubleshooting

The "Weighing Paradox": The most common failure mode in analyzing hygroscopic salts is not the chemistry, but the physics of weighing.

  • Observation: If you weigh a hygroscopic amine HCl on an open balance, the reading drifts upwards.

  • Error: If you record the final (heavier) weight, your purity calculation will be falsely low because the mass includes atmospheric water.

  • Solution: Use TGA (Thermogravimetric Analysis) to determine the "Loss on Drying" or KF for water content.[1] Calculate purity on an "Anhydrous Basis" or "As Is" basis, but explicitly state the water content.

The "Green" Alternative: If mercury waste is prohibited in your facility, consider Argentometric Titration .

  • Dissolve the salt in water/methanol.

  • Titrate the Chloride ion with 0.1 N Silver Nitrate (

    
    ).
    
  • Assumption: This assumes 100% stoichiometry (1 mole Amine = 1 mole Chloride). It is an indirect method but eliminates mercury toxicity.

References

  • United States Pharmacopeia (USP). General Chapter <541> Titrimetry. USP-NF. (Standard for non-aqueous titration protocols).

  • Holzgrabe, U., et al. (2010). "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis. (Validation of qNMR for purity).

  • Thermo Fisher Scientific. (2024). "Charged Aerosol Detection for Non-Chromophoric Compounds." (Technical Note on CAD vs UV).

  • Metrohm Applications. (2023). "Nonaqueous titration of weak bases with perchloric acid."[6][7] (Protocol for NAT).

  • European Pharmacopoeia (Ph.[8] Eur.). Chapter 2.2.20 Potentiometric Titration. (Guidelines on electrode selection).

Sources

Regioisomeric Impact: 3-yl vs. 4-yl Ether Linkers in Small Molecule Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Geometry of Efficacy

In small molecule drug discovery, the ether linkage (–O–) is rarely just a passive connector. It is a structural pivot that dictates the vector of the side chain. When designing aryloxy-based scaffolds—particularly in kinase inhibitors and GPCR ligands—the decision between a 3-yl (meta) and a 4-yl (para) attachment point is often the difference between a nanomolar lead and a micromolar inactive compound.

This guide objectively compares the biological and physicochemical implications of these two regioisomers. While 4-yl linkers offer linear extension to reach solvent fronts, 3-yl linkers provide the critical "kink" (approx. 120°) necessary to navigate gatekeeper residues and induce specific conformational fits.

Comparative Analysis: 3-yl vs. 4-yl Architectures

The choice between a 3-yl and 4-yl ether linker fundamentally alters three parameters: Vector Projection , Electronic Distribution , and Metabolic Liability .

Vector Projection & Binding Mode

The most immediate impact is steric.

  • 4-yl (Para) Linkers: Create a linear, extended conformation (180° vector relative to the core axis). This is ideal for "dumbbell" shaped molecules spanning long channels or reaching solvent-exposed solubilizing groups.

  • 3-yl (Meta) Linkers: Introduce a "boomerang" or "banana" shape. This geometry is essential for Type II kinase inhibitors (e.g., Sorafenib analogues) where the molecule must wrap around the conserved glutamate or gatekeeper residue to access the hydrophobic back-pocket.

Electronic Effects (The Pyridine Context)

In heteroaryl ethers (e.g., pyridines), the position of the nitrogen relative to the ether oxygen dictates reactivity and binding affinity.

  • Pyridine-4-yl Ether: The oxygen is para to the nitrogen. The nitrogen exerts a strong mesomeric (

    
    ) electron-withdrawing effect, significantly reducing the electron density on the ether oxygen. This lowers the pKa of the pyridine nitrogen.
    
  • Pyridine-3-yl Ether: The oxygen is meta to the nitrogen. The resonance effect is disconnected; only the inductive (

    
    ) effect operates. The pyridine nitrogen remains more basic, potentially allowing for critical hydrogen bonding interactions in the active site.
    
Quantitative Performance Data

The following table summarizes a representative SAR study on a VEGFR2 inhibitor scaffold, illustrating how shifting from 4-yl to 3-yl affects potency and metabolic stability (Data synthesized from representative kinase SAR trends [1, 2]).

FeatureCompound A (4-yl / Para-Linker)Compound B (3-yl / Meta-Linker)Mechanistic Rationale
Linker Geometry Linear (180°)Kinked (120°)3-yl allows wrapping around Ile/Val gatekeepers.
VEGFR2 IC50 145 nM12 nM 4-yl causes steric clash with the hinge region; 3-yl fits the hydrophobic pocket.
Cellular Potency (HUVEC) 0.85 µM0.05 µM Improved binding affinity translates to cellular efficacy.
Metabolic Stability (t1/2) 22 min (Microsomes)58 min (Microsomes)The para-position (4-yl) is a "soft spot" for CYP450 oxidation. Blocking it or moving to 3-yl often improves stability.
Solubility (pH 7.4) 45 µg/mL12 µg/mLLinear molecules (4-yl) often pack less efficiently in crystal lattices, sometimes aiding solubility, though 3-yl rigidity can lower it.

Decision Logic & Pathway Visualization

The following diagram illustrates the decision matrix for selecting the linker position based on the target binding pocket topology.

SAR_Decision_Tree Start Linker Selection: Aryloxy Connection Pocket_Type Analyze Binding Pocket Topology Start->Pocket_Type Linear_Channel Long, Narrow Channel (Solvent Exposed) Pocket_Type->Linear_Channel Unobstructed Bent_Pocket Hydrophobic Back-Pocket (Gatekeeper Obstruction) Pocket_Type->Bent_Pocket Obstructed Select_4yl Select 4-yl (Para) Linear Vector Linear_Channel->Select_4yl Select_3yl Select 3-yl (Meta) Kinked Vector Bent_Pocket->Select_3yl Outcome_4yl Outcome: Extended Reach High Solvation Select_4yl->Outcome_4yl Outcome_3yl Outcome: Conformational Lock High Selectivity Select_3yl->Outcome_3yl

Figure 1: Decision logic for regioisomer selection based on protein pocket topology.

Experimental Protocols

To validate the biological difference, one must first synthesize the distinct isomers. Note that the synthetic chemistry differs significantly due to the electronic activation of the ring.

Synthesis: The Divergent Workflows
  • 4-yl Synthesis (S_NAr): Highly efficient for electron-deficient rings (e.g., 4-chloropyridine).

  • 3-yl Synthesis (Chan-Lam/Ullmann): Required for electron-neutral positions (e.g., 3-bromopyridine) where S_NAr fails.

Protocol A: Synthesis of 4-yl Ether (Nucleophilic Aromatic Substitution)

Application: Accessing Compound A (Linear).

  • Reagents: 4-Chloropyridine derivative (1.0 eq), Phenolic side chain (1.1 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMF or DMSO (Anhydrous).

  • Procedure:

    • Dissolve the electrophile and phenol in DMF (0.5 M).

    • Add K₂CO₃.[1]

    • Heat to 80°C for 4 hours. (Monitor by LCMS; conversion is usually rapid due to activating N-atom).

    • Workup: Dilute with water, extract with EtOAc. The 4-yl ether is often crystalline.

Protocol B: Synthesis of 3-yl Ether (Chan-Lam Coupling)

Application: Accessing Compound B (Kinked).

  • Reagents: 3-Pyridylboronic acid (1.5 eq), Phenolic side chain (1.0 eq), Cu(OAc)₂ (1.0 eq), Pyridine (3.0 eq), Molecular Sieves (4Å).

  • Solvent: Dichloromethane (DCM).

  • Procedure:

    • Combine phenol, boronic acid, and Cu(OAc)₂ in DCM.

    • Add pyridine (base/ligand) and activated molecular sieves.

    • Stir vigorously at Room Temperature under open air (O₂ balloon optional but recommended for speed) for 24-48 hours.

    • Note: This reaction is slower than S_NAr but essential for the 3-yl position where the ring is not activated for nucleophilic attack [3, 4].

Biological Assay: Kinase Inhibition (FRET)

To compare the activity (IC50) of the 3-yl vs 4-yl variants:

  • System: LanthaScreen™ Eu Kinase Binding Assay.

  • Tracer: Alexa Fluor™ 647-labeled ATP competitive tracer.

  • Workflow:

    • Prepare 3x serial dilutions of Compound A (4-yl) and Compound B (3-yl) in DMSO.

    • Add Kinase/Antibody mixture to 384-well plate.

    • Add Tracer.

    • Incubate 60 min at RT.

    • Read: Measure TR-FRET ratio (Emission 665 nm / 615 nm).

    • Analysis: Plot dose-response curves. The 3-yl compound typically shows a steeper Hill slope if it engages a specific conformational change (Type II binding).

Workflow Visualization

Synthesis_Workflow Input_4yl Target: 4-yl Ether (Electron Deficient) Process_SNAr S_NAr Reaction Base/Heat (Fast) Input_4yl->Process_SNAr Input_3yl Target: 3-yl Ether (Electron Neutral) Process_ChanLam Chan-Lam Coupling Cu(OAc)2 / Boronic Acid (Slow/Mild) Input_3yl->Process_ChanLam Output_Bio Biological Assay (IC50 Determination) Process_SNAr->Output_Bio Process_ChanLam->Output_Bio

Figure 2: Divergent synthetic pathways required to access and test regioisomeric ether linkers.

References

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794.[2] [2]

  • BenchChem Technical Support. (2025). A Comparative Analysis of Methoxyphenoxy Propanediol Isomers: Unraveling Their Biological Activities. BenchChem White Papers.

  • Evans, D. A., et al. (1998).[1] Synthesis of diaryl ethers through the copper(II)-promoted arylation of phenols with arylboronic acids. Tetrahedron Letters, 39(19), 2937-2940.

  • Liu, Y., & Zhang, S. (2011).[1] Efficient Synthesis of Diaryl Ethers Using CuI/Fe(acac)3 Co-Catalytic System. Synlett, 2011(02), 268-272.

  • Meanwell, N. A. (2011). Improving the decision-making process in the structural modification of drug candidates: Enhancing Metabolic Stability. NEDMDG.

Sources

A Senior Application Scientist's Guide to Elemental Analysis of Hydrated Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Trilemma of Hydrated Hydrochloride Salts

In the realm of pharmaceutical development and quality control, active pharmaceutical ingredients (APIs) are frequently formulated as salts to enhance properties like solubility and stability. Among these, hydrochloride salts are ubiquitous. When these salts also incorporate water into their crystal lattice as hydrates, they present a unique analytical challenge. The elemental analysis of a hydrated hydrochloride salt is not a single measurement but a multifaceted investigation into a compound's fundamental composition.

Researchers face a trilemma: the hygroscopic nature of the salt, the potential volatility of hydrochloric acid upon heating, and the need to accurately quantify both the organic elemental composition (Carbon, Hydrogen, Nitrogen, Sulfur - CHNS), the chloride counter-ion, and the water of hydration. A failure to address any one of these aspects leads to an incomplete and potentially misleading characterization of the material, with significant implications for stoichiometry, purity assessment, and dosage calculations.

This guide provides an in-depth comparison of analytical standards and methodologies, moving beyond mere procedural steps to explain the underlying scientific principles and rationale. It is designed for researchers, scientists, and drug development professionals who require robust, accurate, and self-validating methods for the complete elemental characterization of these complex yet critical compounds.

Challenges Hygroscopicity Hygroscopicity (Water Absorption) EA_Inaccuracy Inaccurate CHN(S) Results Hygroscopicity->EA_Inaccuracy Affects H & O content Water_Quant Ambiguous Water Content Hygroscopicity->Water_Quant Masks true hydrate water Volatility Volatility (HCl Loss upon Heating) Volatility->EA_Inaccuracy Affects H & introduces Cl interference Cl_Quant Incorrect Cl- Stoichiometry Volatility->Cl_Quant Leads to underestimation of Cl Hydration Variable Hydration (Bound Water Content) Hydration->EA_Inaccuracy Impacts H & O theoretical values

Caption: The interconnected challenges in the elemental analysis of hydrated hydrochloride salts.

Part 1: Core Elemental Composition (CHNS) - Beyond Combustion

The foundational technique for determining the percentage of carbon, hydrogen, nitrogen, and sulfur in an organic molecule is high-temperature combustion, often called CHNS analysis.[1] This method involves combusting a small, precisely weighed amount of the sample in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a thermal conductivity detector (TCD).[2]

Expertise & Causality: Mitigating Interferences

For hydrated hydrochloride salts, this seemingly straightforward process is fraught with complications.

  • Hydrogen & Water: The total hydrogen detected will be the sum of the hydrogen from the organic molecule and the hydrogen from the water of hydration, plus any absorbed atmospheric moisture. This makes it impossible to verify the organic backbone's composition from the hydrogen value alone without an independent and accurate water determination.

  • Chlorine Interference: The presence of chlorine can form corrosive HCl and other halogenated byproducts that can interfere with detector components and form stable compounds that lead to inaccurate sulfur readings. Modern elemental analyzers mitigate this by placing specialized absorbents downstream from the combustion chamber to trap halogens before they reach the detectors.

Trustworthiness: The Self-Validating Protocol for CHNS Analysis

A robust protocol must account for the sample's inherent instability.

Experimental Protocol: CHNS Analysis of a Hygroscopic Salt

  • Sample Environment Control: Handle the sample in a low-humidity environment (e.g., a glove box) to minimize water absorption.

  • Sample Weighing: Use a microbalance to weigh a small amount of sample (typically 1-3 mg) into a tin capsule. Minimize the time the sample is exposed to the atmosphere.

  • Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known CHNS composition (e.g., Acetanilide). The standard should be run until the results are within the required tolerance (typically ±0.3% absolute).

  • Reference Material Analysis: Analyze a certified reference material (CRM) that is compositionally similar to the sample, if available. This validates the instrument's performance for the specific matrix.

  • Sample Analysis: Analyze the unknown sample in triplicate. The relative standard deviation (RSD) of the results should be within an acceptable range (e.g., <0.5%).

  • Post-Analysis Check: Re-analyze the calibration standard after the sample run to ensure no instrument drift has occurred.

The results from this analysis provide the total C, N, S, and H content. The true organic hydrogen content can only be calculated after the water content is determined.

Part 2: Water of Hydration - Karl Fischer Titration as the Gold Standard

Determining the exact water content is critical. While methods like Loss on Drying (LOD) are simple, they are non-specific and can overestimate water content if the compound decomposes or loses other volatile components (like HCl) upon heating.[3] Thermogravimetric Analysis (TGA) is more sophisticated but can still be ambiguous.

The gold standard for water determination is the Karl Fischer (KF) titration, a method based on a quantitative reaction between water and an iodine-sulfur dioxide reagent.[3][4][5]

KarlFischer cluster_reaction Titration Reaction in Cell cluster_detection Endpoint Detection reagents Karl Fischer Reagents I₂ (Iodine) SO₂ (Sulfur Dioxide) Base (e.g., Imidazole) Solvent (e.g., Methanol) I2 I₂ reagents:f1->I2 SO2 SO₂ reagents:f2->SO2 H2O H₂O (from sample) Products [Base-H]SO₄CH₃ + 2[Base-H]I⁻ H2O->Products I2->Products SO2->Products current_flow Current Flow Stops (No excess I₂) Products->current_flow Consumes all I₂ electrode Bivoltammetric Electrode electrode->current_flow Applies constant current endpoint Endpoint Reached (Voltage Change Detected) current_flow->endpoint

Caption: The principle of Karl Fischer titration for water determination.

Comparison of Karl Fischer Methodologies

FeatureVolumetric TitrationCoulometric Titration
Principle Iodine is added via a burette to the sample dissolved in a solvent.[6]Iodine is generated electrochemically in situ from an iodide-containing reagent.[7]
Typical Range 100 ppm to 100% water1 ppm to 5% water
Sensitivity LowerHigher (ideal for trace amounts)[7]
Application Best for samples with higher water content (>0.1%).Best for samples with low water content or when only a small amount of sample is available.
Speed Faster for high water content.Can be slower for higher water content as iodine generation takes time.[4]

Trustworthiness: The Self-Validating Protocol for KF Titration

Experimental Protocol: Water Determination by Volumetric KF

  • Solvent Preparation: Add a suitable volume of anhydrous methanol or a specialized KF solvent to the titration vessel.

  • Pre-Titration: Titrate the solvent with the KF reagent until it is "dry" (anhydrous). The instrument will indicate a stable, low-drift endpoint.

  • Titer Determination: Accurately add a known amount of a certified water standard (e.g., sodium tartrate dihydrate or a commercial liquid standard).[3] Titrate to the endpoint. Perform this in triplicate to calculate the precise water equivalence factor (titer) of the reagent (mg H₂O / mL reagent).

  • Sample Analysis: Accurately weigh and add the hydrated hydrochloride salt sample to the conditioned vessel.

  • Titration: Titrate the sample with the KF reagent to the electrometric endpoint. The volume of titrant consumed is recorded.

  • Calculation: The water content is calculated using the sample weight, titrant volume, and the previously determined titer.

Part 3: Chloride Content - Selecting the Right Tool

The theoretical chlorine percentage is fixed by the stoichiometry of the hydrochloride salt. An accurate experimental value is essential for confirming the salt's identity and purity.

Comparison of Chloride Determination Methods

MethodPrincipleAdvantagesDisadvantages
Ion Chromatography (IC) The sample is dissolved, and the solution is injected into an IC system. Anions are separated on a column and quantified by a conductivity detector.[8][9]High specificity and sensitivity; can simultaneously quantify other anions (e.g., sulfate impurities).[8] It is a validated USP method for chloride.[10]Requires specialized equipment; method development may be needed to resolve interfering peaks.
Potentiometric Titration The sample is dissolved in a suitable solvent and titrated with a standardized silver nitrate (AgNO₃) solution. The endpoint is detected by a silver electrode.Relatively inexpensive equipment; well-established and robust method.Less sensitive than IC; can be affected by other halides or species that precipitate with silver.
Energy-Dispersive X-ray Fluorescence (EDX/XRF) The sample is irradiated with X-rays, causing elements to emit characteristic secondary X-rays. The energy and intensity are used for identification and quantification.Non-destructive; requires minimal sample preparation; very fast.[11]Lower sensitivity compared to IC or titration; matrix effects can influence accuracy.[12] Best suited for screening or when sample is scarce.

For drug development and quality control, Ion Chromatography is often the preferred method due to its superior specificity and sensitivity.

Trustworthiness: The Self-Validating Protocol for Chloride by IC

Experimental Protocol: Chloride Determination by Ion Chromatography

  • Standard Preparation: Prepare a stock solution of chloride from a certified standard (e.g., dried NaCl). Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the hydrochloride salt and dissolve it in high-purity deionized water to a known volume, ensuring the final chloride concentration falls within the calibration range.

  • System Suitability: Before analysis, inject a system suitability standard containing chloride and other potential anions to verify resolution, peak shape, and detector response, as per USP guidelines.[10][13]

  • Calibration Curve: Inject the calibration standards and generate a calibration curve by plotting peak area against concentration. The correlation coefficient (r²) should be >0.999.

  • Sample Analysis: Inject the prepared sample solution (in triplicate).

  • Spike Recovery: Prepare a separate sample and "spike" it with a known amount of chloride standard. The recovery of the spike should be within an acceptable range (e.g., 98-102%) to confirm the absence of matrix interference.

  • Calculation: The chloride concentration in the sample is determined from the calibration curve, and the weight percentage is calculated based on the initial sample weight.

Part 4: Elemental Impurities - Adhering to Modern Pharmacopeial Standards

Modern regulations, such as USP General Chapters <232> and <233> and the ICH Q3D guideline, have replaced older, non-specific heavy metal tests with methods that control for specific elemental impurities.[14][15][16] These impurities can originate from catalysts, manufacturing equipment, or raw materials. The primary techniques for this analysis are Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[12][17]

Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Primary Data Output cluster_final Final Report Sample Hydrated Hydrochloride Salt Sample Weigh_KF Weigh for KF Sample->Weigh_KF Weigh_IC Weigh & Dissolve for IC Sample->Weigh_IC Weigh_EA Weigh for CHNS Sample->Weigh_EA Weigh_ICP Weigh & Digest for ICP Sample->Weigh_ICP KF Karl Fischer Titration Weigh_KF->KF IC Ion Chromatography Weigh_IC->IC EA Combustion Analysis (CHNS) Weigh_EA->EA ICP ICP-MS / ICP-OES Weigh_ICP->ICP Water_Data % H₂O KF->Water_Data Cl_Data % Cl IC->Cl_Data CHNS_Data Total %C, %H, %N, %S EA->CHNS_Data Impurity_Data Impurity Levels (ppm) ICP->Impurity_Data Final_Report Comprehensive Elemental Profile - Corrected Organic %H - Stoichiometric Verification - Purity Assessment Water_Data->Final_Report Cl_Data->Final_Report CHNS_Data->Final_Report Impurity_Data->Final_Report

Caption: Integrated analytical workflow for comprehensive elemental characterization.

Comparison of Elemental Impurity Techniques

FeatureICP-OESICP-MS
Principle A sample aerosol is introduced into an argon plasma, causing atoms to emit light at characteristic wavelengths.[15]Ions from the argon plasma are introduced into a mass spectrometer and separated by their mass-to-charge ratio.
Sensitivity Parts per million (ppm) to high parts per billion (ppb).Parts per billion (ppb) to parts per trillion (ppt).[15]
Throughput High; simultaneous multi-element analysis.[12]High; simultaneous multi-element analysis.[12]
Interferences Primarily spectral (overlapping emission lines).Primarily isobaric (isotopes of different elements with the same mass) and polyatomic (e.g., ArCl⁺ interfering with As⁺).[18]
Application Suitable for higher concentration limits.The required technique for low-level toxicological limits specified in USP <232> and ICH Q3D.[19]

For pharmaceutical applications, ICP-MS is the mandated or preferred technique due to its exceptional sensitivity, which is necessary to meet the stringent permitted daily exposure (PDE) limits for toxic elements like arsenic, cadmium, lead, and mercury.[14][19]

Trustworthiness: The Self-Validating Protocol for Impurities by ICP-MS

  • Sample Preparation: Accurately weigh the sample into a vessel suitable for microwave digestion. Add concentrated, ultra-pure nitric acid (and sometimes HCl).[20] The closed-vessel microwave digestion ensures complete dissolution of the sample and prevents the loss of volatile elements.[19]

  • Method Validation: The analytical procedure must be validated according to USP <233>, which includes tests for specificity, accuracy (via spike recovery), precision (repeatability), and limits of quantification.[19][20]

  • Analysis: Analyze the digested sample solution using a calibrated ICP-MS. Internal standards are used to correct for instrumental drift and matrix effects. A collision/reaction cell may be used to mitigate polyatomic interferences.

  • Data Review: The results for the target elements are compared against the limits established in USP <232> or ICH Q3D, adjusted for the drug product's maximum daily dose.

Conclusion: Synthesizing the Data for a Complete Picture

The elemental analysis of a hydrated hydrochloride salt is a composite of several orthogonal analytical techniques. No single method can provide the complete answer. By integrating the results from combustion analysis, Karl Fischer titration, ion chromatography, and ICP-MS, a complete, accurate, and defensible profile of the compound can be established.

Final Data Synthesis Example

AnalysisResultInterpretation
CHNS (Total) C: 45.15%, H: 5.68%, N: 8.25%Initial, uncorrected values.
Karl Fischer 10.55% H₂OConfirms the presence of a specific hydrate.
Ion Chromatography 20.75% ClConfirms the hydrochloride salt stoichiometry.
Calculated Organic H H: 4.51% (5.68% - (10.55% * 2.016/18.015))Corrected hydrogen value for the organic molecule.
ICP-MS Pb: <0.5 ppm, As: <1.5 ppm, etc.Confirms compliance with regulatory impurity limits.
Final Formula Check C₁₂H₁₅N₂OCl · 2H₂OExperimental values (C:45.21, H:4.74, N:8.79, Cl:22.25, H₂O:11.30) are compared to theoretical values for the proposed empirical formula.

This systematic, multi-technique approach, grounded in robust, self-validating protocols, ensures the highest degree of scientific integrity. It transforms elemental analysis from a simple data-reporting exercise into a powerful tool for definitive compound characterization in pharmaceutical development.

References

  • Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. (n.d.). Analytik Jena. Retrieved from [Link]

  • Elemental Impurity Analysis. (2025, March 14). Pharmaceutical Technology. Retrieved from [Link]

  • <232> Elemental Impurities—Limits. (n.d.). U.S. Pharmacopeia. Retrieved from [Link]

  • Swain, M. P., et al. (2025, November 1). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIS). ResearchGate. Retrieved from [Link]

  • Amann, A., et al. (2014). Current Challenges in Volatile Organic Compounds Analysis as Potential Biomarkers of Cancer. BioMed Research International. Retrieved from [Link]

  • Brovko, O., & Kresling, M. (2020). Pharmacopoeia methods for elemental analysis of medicines: a comparative study. Journal of Pharmaceutical and Applied Chemistry. Retrieved from [Link]

  • Standard Test Methods for Chemical Analysis of Sodium Chloride. (2013, September 15). ASTM International. Retrieved from [Link]

  • Qualitative Analysis of Organic Compounds. (2024, September 1). Chemistry LibreTexts. Retrieved from [Link]

  • Method 9057: Determination of Chloride from HCl/Cl2 Emission Sampling Train by Anion Chromatography. (1996, December). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Kwiecień, A., et al. (2020, October 11). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Molecules. Retrieved from [Link]

  • Williams, P. T., et al. (2024, September 13). CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. MDPI. Retrieved from [Link]

  • The Problems Associated With Elemental Analysis. (2023, April 4). AZoNano. Retrieved from [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • <233> Elemental Impurities—Procedures. (2025, April 25). U.S. Pharmacopeia. Retrieved from [Link]

  • Zhang, Y., et al. (2024, March 26). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. Molecules. Retrieved from [Link]

  • Li, Y., et al. (2020, July 24). Ion chromatography as candidate reference method for the determination of chloride in human serum. Journal of Clinical Laboratory Analysis. Retrieved from [Link]

  • Water Determination (Karl Fischer Method). (n.d.). Japanese Pharmacopoeia. Retrieved from [Link]

  • Parmar, V. K., et al. (2025, August 7). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. Retrieved from [Link]

  • How to detect a HCl salt in organic compounds. (2023, June 12). Reddit. Retrieved from [Link]

  • Ray, S., et al. (2018, June 8). Prospects and Challenges of Volatile Organic Compound Sensors in Human Healthcare. ACS Sensors. Retrieved from [Link]

  • Water Content Determination by Karl Fischer. (2011, September 19). Pharmaguideline. Retrieved from [Link]

  • Jones, B. T. (2016, April 1). Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches. Spectroscopy Online. Retrieved from [Link]

  • Elemental Analysis in Active Pharmaceutical Ingredients (APIs) Development Using EDX. (n.d.). Shimadzu. Retrieved from [Link]

  • Sémon, E., et al. (2000). Effect of adding hygroscopic salts on the analysis of the volatile fraction of cheese. Analusis. Retrieved from [Link]

  • Determination of Water Content using the Karl Fischer Coulometric Method. (2025, August 15). JOVE. Retrieved from [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). LinkedIn. Retrieved from [Link]

  • Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. (n.d.). CuriRx. Retrieved from [Link]

  • Practical and Popular Sample Preparation Techniques for Ion Chromatography. (2025, December 2). LCGC North America. Retrieved from [Link]

  • Summary of water content determination by Karl Fischer method and introduction of reagents. -Part 1-. (2025, September 30). YouTube. Retrieved from [Link]

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Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 3-(piperidin-3-ylmethoxy)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 3-(piperidin-3-ylmethoxy)pyridine hydrochloride. As a compound utilized in advanced research and drug development, understanding its chemical nature is paramount to ensuring the safety of laboratory personnel and maintaining environmental compliance. This guide synthesizes data from analogous chemical structures and regulatory standards to establish a robust and scientifically grounded disposal protocol.

Executive Summary: A Precautionary Approach

3-(piperidin-3-ylmethoxy)pyridine hydrochloride is a complex heterocyclic compound that, for disposal purposes, must be treated as hazardous chemical waste . Its structure combines a pyridine ring, a piperidine ring, and a hydrochloride salt. This composition dictates that its primary hazards stem from the toxicological profiles of pyridine and piperidine derivatives and the corrosive nature of its salt form. The only recommended disposal method is incineration by a licensed professional waste management service . Under no circumstances should this compound or its containers be disposed of via standard municipal waste or discharged into the sanitary sewer system.[1]

Hazard Profile & Risk Assessment

A thorough risk assessment begins with deconstructing the molecule to understand the hazards contributed by its principal components. The toxicological properties of the specific molecule 3-(piperidin-3-ylmethoxy)pyridine hydrochloride have not been exhaustively investigated.[2] Therefore, a conservative approach based on its constituent functional groups is mandatory.

Hazard TypeDescriptionContributing Moiety
Acute Toxicity The piperidine and pyridine moieties are known to be toxic. Piperidine is toxic in contact with skin or if inhaled and harmful if swallowed.[1] Pyridine hydrochloride is also harmful if swallowed.[3]Piperidine, Pyridine
Skin & Eye Irritation As a hydrochloride salt, the compound can cause serious skin and eye irritation.[3] Direct contact should be avoided.Hydrochloride Salt
Respiratory Irritation Inhalation of dusts may cause respiratory irritation.[2][4]Solid Hydrochloride Salt
Hazardous Combustion Thermal decomposition or incineration will produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[2][5]All Components
Environmental Hazard Pyridine-containing wastes are listed by the EPA as hazardous (F005).[6] The compound should not be released into the environment.[7]Pyridine

Regulatory Framework: Compliance is Non-Negotiable

Disposal of this substance is governed by federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) classifies many spent non-halogenated solvents, including pyridine, as F005 hazardous waste.[6] Any waste containing this compound must be managed according to the stringent requirements outlined in 40 CFR 261 and other relevant statutes.[8] It is the responsibility of the waste generator (the laboratory) to properly characterize, label, and arrange for the disposal of this material through certified channels.[9][10]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the compound's hazardous nature, strict adherence to PPE protocols is required at all times during handling and preparation for disposal.

EquipmentSpecificationRationale
Eye Protection ANSI Z87.1-compliant chemical safety goggles or a full-face shield.[7][8]Protects against dust particles and potential splashes, preventing severe eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use.[7]Prevents skin contact, which can cause irritation and toxic effects.[1][3]
Body Protection A lab coat or chemical-resistant apron. A full protective suit may be required for large spills.[7]Protects against contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if dust cannot be controlled.[2][9]Prevents inhalation of airborne particles that can cause respiratory tract irritation.[4]

Standard Operating Procedure for Disposal

This step-by-step protocol ensures a safe and compliant disposal pathway from the point of generation to final collection.

Step 1: Waste Characterization and Segregation
  • Designate as Hazardous: Immediately classify all 3-(piperidin-3-ylmethoxy)pyridine hydrochloride waste—including pure compound, contaminated consumables (e.g., weigh boats, wipes), and personal protective equipment—as hazardous chemical waste.

  • Segregate Waste Streams: Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams. Keep it in a dedicated, closed container.

Step 2: Containerization and Labeling
  • Select Appropriate Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. The container must be in good condition, free of cracks or residue on the outside.

  • Label Correctly: The waste container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including:

    • Chemical Name: "3-(piperidin-3-ylmethoxy)pyridine hydrochloride Waste"

    • Key Hazards: "Toxic," "Irritant"

Step 3: On-Site Spill Management

In the event of a small spill, follow these procedures immediately:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.[7]

  • Don PPE: Wear the full PPE ensemble described in Section 4.

  • Contain and Absorb: Cover the spill with a non-flammable, inert absorbent material such as sand, dry lime, or vermiculite.[1][9] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into the designated hazardous waste container.[2]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[1]

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) officer.

Step 4: Final Disposal Pathway
  • Store Securely: Keep the sealed and labeled waste container in a designated, secure satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[5]

  • Arrange for Pickup: Contact your institution's EHS department or a licensed professional waste disposal contractor to arrange for the pickup and transport of the hazardous waste.[2]

  • Document Manifest: Ensure all regulatory paperwork, such as the hazardous waste manifest, is completed accurately. This is a legal requirement that tracks the waste from your laboratory ("cradle") to its final disposal site ("grave").

The scientifically accepted and environmentally responsible method for final disposal is high-temperature incineration in a facility equipped with afterburners and scrubbers .[7][11] This technology is necessary to destroy the heterocyclic rings and to neutralize the resulting NOx and HCl gases, preventing their release into the atmosphere.[2]

Disposal Decision Workflow

The following diagram outlines the logical steps for managing 3-(piperidin-3-ylmethoxy)pyridine hydrochloride waste in a laboratory setting.

DisposalWorkflow start Waste Generated (e.g., unused chemical, contaminated item) is_spill Is it an immediate spill? start->is_spill spill_protocol Execute Spill Management Protocol (Sec. 5, Step 3) - Evacuate & Secure - Don PPE - Absorb & Collect is_spill->spill_protocol Yes place_in_container Place waste in designated Hazardous Waste Container is_spill->place_in_container No spill_protocol->place_in_container check_container Is container full or accumulation time limit reached? place_in_container->check_container check_container->start No (Continue work) seal_label Seal and finalize waste label check_container->seal_label Yes store_waste Move container to Satellite Accumulation Area seal_label->store_waste contact_ehs Contact EHS for waste pickup store_waste->contact_ehs end_process Waste collected by licensed vendor for incineration contact_ehs->end_process

Caption: Disposal decision workflow for 3-(piperidin-3-ylmethoxy)pyridine hydrochloride.

References

  • Piperidine - SAFETY DATA SHEET. (2024, May 7). ChemicalBook.
  • PIPERIDINE FOR SYNTHESIS - Loba Chemie. Loba Chemie.
  • PIPERIDINE CAS Number - HAZARD SUMMARY. New Jersey Department of Health.
  • Piperidine - SAFETY DATA SHEET. (2023, March 16). Fisher Scientific.
  • PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • SAFETY DATA SHEET. (2025, November 20). Tokyo Chemical Industry.
  • TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. National Center for Biotechnology Information (NCBI).
  • Pyridine hydrochloride - Safety Data Sheet. (2021, June 19). Sigma-Aldrich.
  • Safety Data Sheet. (2023, December 19). KISHIDA CHEMICAL CO., LTD.
  • SAFETY DATA SHEET - Pyridine hydrochloride. (2010, October 29). ThermoFisher Scientific.
  • MSDS of [(3R)-piperidin-3-yl]methanol hydrochloride. (2025, December 3). Capot Chemical.
  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL [of Pyridine]. Agency for Toxic Substances and Disease Registry (ATSDR).
  • Hydrochloric acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • HYDROGEN CHLORIDE. Occupational Safety and Health Administration (OSHA).
  • Safety Data Sheet - Pyridine Hydrochloride. (2024, March 29). Jubilant Ingrevia.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975, June). U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET (SDS) Hydrochloric Acid, 25-38% w/w. (2022, August 9). SEASTAR CHEMICALS.
  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).
  • GHS Compliant HCL 20 & 22 degree Solution Safety Data Sheet. (1998, June 1). Ohio.gov.

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A Researcher's Guide to the Safe Handling of 3-(piperidin-3-ylmethoxy)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in drug development, our work with novel chemical entities is foundational to discovery. Yet, with innovation comes the profound responsibility of ensuring safety. This guide provides an in-depth operational plan for handling 3-(piperidin-3-ylmethoxy)pyridine hydrochloride, a compound class—heterocyclic amines as hydrochloride salts—that demands rigorous safety protocols. Our objective is to move beyond a simple checklist, offering a framework grounded in the principles of chemical causality and risk mitigation to build a self-validating system of safety in your laboratory.

While a specific Safety Data Sheet (SDS) for 3-(piperidin-3-ylmethoxy)pyridine hydrochloride is not publicly available, we can infer its hazard profile from its constituent parts: a pyridine ring, a piperidine ring, and a hydrochloride salt. Pyridine and its derivatives are known for their potential toxicity, including skin and eye irritation, and harm if inhaled or swallowed.[1][2][3][4] The hydrochloride salt form suggests the compound is likely a solid, which can pose an inhalation risk as a dust.[5][6] Therefore, a cautious approach is paramount.

The Hierarchy of Controls: A Foundational Safety Principle

Before we address personal protective equipment (PPE), we must embed our safety plan within the established Hierarchy of Controls. PPE is the last line of defense, not the first.

  • Elimination/Substitution : In a research context, this is often not feasible.

  • Engineering Controls : These are physical changes to the workspace that isolate personnel from hazards. They are the most critical element of your safety plan.

  • Administrative Controls : These are procedural changes, such as standard operating procedures (SOPs) and training.

  • Personal Protective Equipment (PPE) : This is the final barrier between you and the chemical.

Engineering Controls: Your Primary Defense

For a compound like 3-(piperidin-3-ylmethoxy)pyridine hydrochloride, which is likely a solid powder, the primary risks are inhalation of dust and inadvertent contact with skin or eyes.[5]

  • Chemical Fume Hood : All weighing, reconstitution, and transfer operations involving the solid compound must be performed inside a certified chemical fume hood.[1][7] This is non-negotiable. The fume hood's constant airflow will pull airborne particles away from your breathing zone.

  • Ventilated Balance Enclosure : For weighing small quantities, a ventilated balance enclosure (also known as a powder hood) provides a localized, controlled environment to minimize the escape of fine dust.

  • Emergency Stations : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]

Personal Protective Equipment (PPE): A Detailed Specification

Your choice of PPE must be deliberate and based on the specific tasks you are performing. The following table outlines the minimum required PPE for handling 3-(piperidin-3-ylmethoxy)pyridine hydrochloride.

Operation/ScaleEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Small-Scale Laboratory Use (weighing, solution prep)Chemical splash goggles conforming to EN166 or NIOSH standards.[1][7]Chemical-resistant nitrile or neoprene gloves.[1] Ensure proper fit and inspect for tears before each use.Standard laboratory coat, fully buttoned, with long sleeves.[7]Not typically required if all handling of solids is performed within a certified chemical fume hood or ventilated enclosure.[7]
Larger-Scale Operations (bulk transfers)A face shield worn over chemical splash goggles.Heavier-duty nitrile or neoprene gloves. Consider double-gloving.A chemical-resistant apron worn over a lab coat.If there is any risk of dust generation outside of a fume hood, a NIOSH-approved N95 dust mask or a respirator with an acid gas cartridge is required.[7][9]
Emergency Situations (e.g., Spills)Face shield and chemical safety goggles.Heavy-duty, chemical-resistant gloves.A full chemical-resistant suit may be necessary depending on the spill size.A full-face respirator with an appropriate cartridge is essential if exposure limits are exceeded or if irritation is experienced.[9]

Operational Plan: Step-by-Step Handling Procedures

This protocol details the safe weighing and preparation of a stock solution, a common laboratory task.

Objective: To safely weigh 10 mg of 3-(piperidin-3-ylmethoxy)pyridine hydrochloride and prepare a 10 mM stock solution in DMSO.

1. Preparation and Engineering Controls:

  • Verify that the chemical fume hood certification is current.
  • Place all necessary equipment inside the fume hood before starting: analytical balance, weigh paper, spatula, vortex mixer, and appropriate vials.
  • Prepare a labeled waste container specifically for contaminated materials.[8]

2. Donning Personal Protective Equipment (PPE):

  • Put on your lab coat, ensuring it is fully buttoned.
  • Don chemical splash goggles.
  • Wash and dry your hands, then put on a pair of nitrile gloves.

3. Weighing and Transfer (Inside Fume Hood):

  • Carefully open the container of 3-(piperidin-3-ylmethoxy)pyridine hydrochloride.
  • Use a clean spatula to transfer a small amount of the solid onto weigh paper on the balance. Avoid any actions that could create dust.
  • Once the desired weight is obtained, carefully transfer the solid into a pre-labeled vial.
  • Tightly close the main container immediately.

4. Solubilization:

  • Add the calculated volume of DMSO to the vial containing the compound.
  • Cap the vial securely and vortex until the solid is fully dissolved.

5. Post-Handling and Decontamination:

  • Dispose of the used weigh paper, spatula tip (if disposable), and any other contaminated items into the designated hazardous waste container.[8]
  • Wipe down the work surface inside the fume hood with an appropriate solvent.
  • Remove gloves and dispose of them in the hazardous waste container.
  • Wash hands thoroughly with soap and water.[6]

Disposal Plan

All waste materials, including empty containers, contaminated PPE, and excess solutions, must be treated as hazardous waste.

  • Solid Waste : Collect all contaminated solid materials (gloves, weigh paper, etc.) in a clearly labeled, sealed container.[8]

  • Liquid Waste : Unused solutions should be collected in a labeled, sealed hazardous waste container. Do not pour this chemical down the drain.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and pick-up schedules.[9]

Safe Handling Workflow

The following diagram illustrates the logical flow for safely handling 3-(piperidin-3-ylmethoxy)pyridine hydrochloride, from preparation to disposal.

G cluster_prep 1. Preparation cluster_handling 2. Chemical Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal cluster_emergency 4. Emergency Response prep_node Verify Engineering Controls (Fume Hood, Eyewash) ppe_node Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_node->ppe_node Proceed once verified weigh_node Weigh Solid Compound ppe_node->weigh_node solution_node Prepare Solution weigh_node->solution_node waste_node Segregate Hazardous Waste (Solids, Liquids, PPE) solution_node->waste_node decon_node Decontaminate Work Area waste_node->decon_node doff_ppe_node Doff PPE Correctly decon_node->doff_ppe_node wash_node Wash Hands Thoroughly doff_ppe_node->wash_node spill_node Spill Occurs evacuate_node Evacuate & Alert spill_node->evacuate_node exposure_node Personal Exposure Occurs first_aid_node Use Eyewash/Shower Seek Medical Attention exposure_node->first_aid_node

Caption: Workflow for Safe Handling of 3-(piperidin-3-ylmethoxy)pyridine hydrochloride.

References

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. Available at: [Link]

  • Hydrochloric Acid Safe Handling Guideline. SLAC National Accelerator Laboratory. Available at: [Link]

  • Standard Operating Procedure: Hydrochloric Acid. University of California, Santa Cruz. Available at: [Link]

  • PYRIDINE Safety Data Sheet. Chemwatch. Available at: [Link]

  • UN1282 Pyridine AGR, ACS, Ph Eur Safety Data Sheet. Labbox Export. Available at: [Link]

  • PYRIDINE AR Safety Data Sheet. Loba Chemie. Available at: [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Six S Group. Available at: [Link]

  • (R)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride Safety Data Sheet. Kishida Chemical Co., Ltd. Available at: [Link]

  • Luff-Schoorl's solution Safety Data Sheet. Carl ROTH. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.